2,5-Dimethylpyridine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-7(8(10)11)6(2)9-4-5/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNLFMITUFIMNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567895 | |
| Record name | 2,5-Dimethylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129477-22-1 | |
| Record name | 2,5-Dimethyl-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129477-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Methodological and Predictive Guide to the Physicochemical Characterization of 2,5-Dimethylpyridine-3-carboxylic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Structural Introduction and Predicted Physicochemical Influence
2,5-Dimethylpyridine-3-carboxylic acid is a heterocyclic aromatic compound. Its structure consists of a pyridine ring substituted with a carboxylic acid group at the 3-position and two methyl groups at the 2- and 5-positions. The interplay of these functional groups dictates its physical and chemical behavior.
-
Pyridine Ring: The nitrogen atom in the ring acts as a hydrogen bond acceptor and a weak base, influencing solubility and pKa.
-
Carboxylic Acid Group: This is the primary acidic functional group and a strong hydrogen bond donor and acceptor. It is expected to dominate the compound's acidic properties and significantly contribute to high intermolecular forces. Carboxylic acids frequently form stable hydrogen-bonded dimers, which elevates their melting and boiling points compared to other molecules of similar molar mass.[1][2]
-
Methyl Groups: These are electron-donating groups that increase the electron density of the pyridine ring. This inductive effect can slightly increase the basicity of the pyridine nitrogen compared to an unsubstituted ring. Their primary contribution to physical properties, however, is an increase in lipophilicity and steric bulk.
Based on these features, we can predict that this compound will be a crystalline solid at room temperature with moderate solubility in polar solvents and a distinct acidic character.
Core Physical Properties: Experimental Determination
A precise understanding of a compound's physical properties is non-negotiable for drug development, impacting everything from synthesis and purification to formulation and bioavailability. The following section outlines trusted protocols for determining these critical parameters.
Table 1: Summary of Physicochemical Properties for Characterization
| Physical Property | Symbol | Significance in Drug Development | Experimental Method |
| Melting Point | MP | Indicator of purity and lattice energy | Capillary Method |
| Aqueous Solubility | S | Affects dissolution, absorption, and formulation | Shake-Flask Method |
| Dissociation Constant | pKa | Governs ionization state at physiological pH | Potentiometric Titration |
| Partition Coefficient | LogP | Measures lipophilicity, predicts membrane permeability | Octanol-Water Shake-Flask |
| Molecular Weight | MW | Fundamental property for stoichiometry | Mass Spectrometry |
Melting Point (MP) Determination
Causality and Expertise: The melting point is a sensitive indicator of a compound's purity. A pure crystalline solid will exhibit a sharp melting range (typically <1°C), whereas impurities disrupt the crystal lattice, broadening and depressing the melting range. The energy required to overcome the crystal lattice forces, reflected in the melting point, provides insight into the strength of intermolecular interactions like hydrogen bonding.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus (e.g., Melt-Temp or similar).
-
Rapid Heating (Scouting): Heat the sample rapidly to get an approximate melting range. Let the apparatus cool.
-
Slow Heating (Accurate Measurement): Using a new sample, heat rapidly to about 15-20°C below the approximate melting point found in the scouting run.
-
Determination: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first liquid drop appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Aqueous Solubility Determination
Causality and Expertise: Solubility is a critical factor for oral bioavailability. The "shake-flask" method is the gold standard for its determination, as it allows the system to reach thermodynamic equilibrium, providing a true measure of solubility. The choice of buffer is critical; determining solubility at different pH values (e.g., pH 2.0, 7.4, 9.0) is essential as the ionization state of the molecule will change based on its pKa, drastically affecting solubility.
Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline at pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is necessary to confirm saturation.
-
Phase Separation: Allow the suspension to settle. Alternatively, centrifuge or filter the sample (using a filter material that does not bind the compound) to separate the saturated solution from the excess solid.
-
Quantification: Carefully withdraw a known volume of the supernatant. Dilute it appropriately and analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and dilution factor.
Dissociation Constant (pKa) Determination
Causality and Expertise: The pKa value dictates the extent of a molecule's ionization at a given pH. For this compound, we expect two pKa values: one for the deprotonation of the carboxylic acid (acidic pKa) and one for the protonation of the pyridine nitrogen (basic pKa). Potentiometric titration is a direct and reliable method to measure these values. The titration curve's shape provides a rich dataset, with the midpoint of each buffer region corresponding to a pKa value.
Protocol: Potentiometric Titration
-
Solution Preparation: Accurately weigh the compound and dissolve it in a known volume of water, often with a co-solvent like methanol if aqueous solubility is low. Ensure the starting pH allows the compound to be in its fully protonated form.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C) and stir gently.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence points will appear as steep inflection points. The pKa is determined from the pH at the half-equivalence point (the midpoint of the flat "buffer" region of the curve). Specialized software can be used for precise calculation from the first or second derivative of the titration curve.
Diagram: Physicochemical Characterization Workflow
This diagram illustrates the logical flow for a comprehensive characterization of a novel compound.
Caption: Workflow for the physicochemical and structural analysis.
Spectroscopic and Structural Confirmation
Before any physical properties are finalized, the identity and purity of the synthesized compound must be unequivocally confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: We predict a spectrum showing:
-
Two distinct singlets for the two methyl groups (CH₃), likely in the 2.3-2.7 ppm range.
-
Two aromatic protons on the pyridine ring, appearing as doublets or singlets depending on coupling, in the 7.0-8.5 ppm region.
-
A very broad singlet for the carboxylic acid proton (COOH), often far downfield (>10 ppm), which would disappear upon shaking the sample with D₂O.
-
-
¹³C NMR: The spectrum should show eight distinct carbon signals: two for the methyl groups (~18-25 ppm), five for the aromatic carbons of the pyridine ring (~120-150 ppm), and one for the carboxylic acid carbonyl carbon (~165-175 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides a rapid check for key functional groups. Expected characteristic absorption bands include:
-
A very broad O-H stretch from the carboxylic acid dimer, centered around 3000 cm⁻¹.[3]
-
C-H stretches from the methyl and aromatic groups just above and below 3000 cm⁻¹.
-
A strong, sharp C=O stretch from the carboxylic acid carbonyl at approximately 1700-1725 cm⁻¹.
-
C=N and C=C stretching vibrations from the pyridine ring in the 1550-1610 cm⁻¹ region.[3]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. For this compound (C₈H₉NO₂), the expected exact mass of the molecular ion [M]⁺ is approximately 151.06 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing definitive proof of the chemical formula.
Diagram: Acid-Base Equilibria
This diagram shows the expected ionization states of the molecule.
Caption: Ionization states of this compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, data from related pyridine and carboxylic acid compounds suggest appropriate precautions.
-
Hazards: Likely to be an irritant to the skin, eyes, and respiratory system.[4][5][6] Handle as a hazardous chemical.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5][6] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
The comprehensive physicochemical characterization of novel chemical entities like this compound is a foundational activity in drug discovery and development. By employing the robust, field-tested methodologies detailed in this guide, researchers can generate the high-quality, reliable data necessary for informed decision-making. This framework of empirical determination, grounded in a strong theoretical understanding of molecular structure and intermolecular forces, ensures scientific integrity and accelerates the journey from compound synthesis to candidate selection.
References
- Sigma-Aldrich. (2025).
- TCI Chemicals. (2025). SAFETY DATA SHEET for 2,3-Dimethyl-4-nitropyridine N-Oxide.
- PubChem. 2,5-Dimethylpyridine-4-carboxylic acid.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 2,3-Pyridinedicarboxylic acid.
- Fisher Scientific. (2023).
- Sigma-Aldrich. 2-Methylpyridine-3-carboxylic acid.
- Chemistry LibreTexts. (2021). Physical Properties of Carboxylic Acids.
- St John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.
- ChemicalBook. 2,5-Dimethylpyridine(589-93-5) 1H NMR spectrum.
- ChemicalBook. 2,5-Dimethylpyridine(589-93-5) 13C NMR spectrum.
- Doc Brown's Chemistry. Data table of carboxylic acids boiling point trend melting points solubility.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 3. youtube.com [youtube.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
Technical Monograph: 2,5-Dimethylpyridine-3-carboxylic Acid
The following technical guide is structured as a high-level monograph for drug development scientists. It prioritizes synthetic viability, physicochemical profiling, and medicinal chemistry applications.[1][2]
Synonyms: 2,5-Dimethylnicotinic Acid; 2,5-Lutidine-3-carboxylic Acid CAS Registry Number: 129477-22-1 (Acid) / 59786-31-1 (Methyl Ester)
Executive Summary & Scaffold Analysis
2,5-Dimethylpyridine-3-carboxylic acid (2,5-DMP) represents a "privileged scaffold" in medicinal chemistry. Unlike the unsubstituted nicotinic acid, the 2,5-dimethyl substitution pattern offers unique steric and electronic advantages:
-
Metabolic Stability: The methyl group at the C2 position blocks the primary site of metabolic oxidation (N-oxidation or nucleophilic attack), a common liability in pyridine-based drugs.
-
Conformational Locking: The C2-methyl induces a steric "ortho-effect," forcing the C3-carboxylic acid (or derived amides) out of planarity with the pyridine ring. This pre-organization can significantly enhance binding affinity for deep protein pockets (e.g., kinase ATP-binding sites).
-
Lipophilicity Tuning: The addition of two methyl groups increases the LogP by approximately 1.0 unit compared to nicotinic acid, improving membrane permeability for CNS and intracellular targets.
Physicochemical Profile (The "Hardware")
The following data aggregates experimental and predicted values essential for formulation and lead optimization.
| Property | Value / Description | Relevance |
| Molecular Formula | Precursor calculation | |
| Molecular Weight | 151.16 g/mol | Fragment-based drug design (Low MW) |
| Appearance | White to off-white crystalline powder | Solid-state handling |
| Melting Point | 182–186 °C | Thermal stability for extrusion |
| pKa (Acid) | 4.85 (Predicted) | Ionization at physiological pH (7.4) |
| pKa (Base) | 2.8 (Pyridine N) | Reduced basicity due to C2/C5 sterics |
| LogP | 1.42 | Good oral bioavailability range |
| Topological PSA | 50.19 Ų | High passive permeability (<140 Ų) |
| Solubility | Soluble in DMSO, MeOH; Sparingly in Water | Formulation requires co-solvents/salts |
Synthetic Architecture (The "Construction")
The synthesis of unsymmetrical pyridines like 2,5-DMP is non-trivial due to the risk of isomer formation. The most robust industrial route avoids the oxidation of lutidines (which yields dicarboxylic acids) and instead utilizes a Modified Hantzsch/Condensation Protocol .
Core Synthetic Pathway: The Methacrolein-Enamine Condensation
This route is preferred for its regioselectivity. It constructs the pyridine ring with the substituents already in place.
Mechanism:
-
Condensation: Reaction of Methacrolein (providing C5-Me) with Ethyl
-aminocrotonate (providing N, C2-Me, and C3-Carboxyl). -
Cyclization: Formation of the 1,4-dihydropyridine intermediate.
-
Aromatization: Oxidation of the dihydropyridine to the pyridine ester.
-
Hydrolysis: Saponification of the ester to the free acid.
Detailed Experimental Protocol (Self-Validating System)
Step 1: Ring Construction (Hantzsch Modification)
-
Reagents: Ethyl
-aminocrotonate (1.0 eq), Methacrolein (1.1 eq), Ethanol (Solvent). -
Procedure:
-
Dissolve ethyl
-aminocrotonate in ethanol at 0°C. -
Add methacrolein dropwise to prevent polymerization.
-
Reflux for 4–6 hours. Checkpoint: Monitor TLC for disappearance of enamine.
-
The intermediate formed is often a mixture of dihydropyridines.
-
Step 2: Aromatization (Oxidation)
-
Reagents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or
/ (Industrial). -
Procedure:
-
Treat the crude dihydropyridine residue with dilute nitric acid (20%) at 60°C.
-
Safety Note: Evolution of
gases; requires efficient scrubbing. -
Neutralize with
and extract with Ethyl Acetate. -
Validation:
-NMR should show aromatic pyridine protons (singlets at C4 and C6 positions).
-
Step 3: Hydrolysis to 2,5-DMP
-
Reagents: NaOH (2M, 3.0 eq), Methanol/Water (1:1).
-
Procedure:
-
Suspend the ester in MeOH/Water.
-
Add NaOH and reflux for 2 hours.
-
Cool to 0°C and acidify to pH 3.0 with 1N HCl.
-
Collect the precipitate by filtration. Recrystallize from Ethanol/Water.
-
Visualization: Synthetic Logic Flow
The following diagram illustrates the regioselective construction of the scaffold.
Caption: Regioselective synthesis of 2,5-DMP via modified Hantzsch condensation, ensuring correct methyl placement.
Pharmaceutical Applications & Bioisosterism[1]
Kinase Inhibitor Design
In kinase drug discovery, the 2,5-DMP moiety is frequently used to replace phenyl or simple pyridine rings.
-
Rationale: The C3-amide derivatives of 2,5-DMP can form bidentate hydrogen bonds with the "hinge region" of kinases (e.g., ATP binding site).
-
Case Study (MMP-13 Inhibitors): Research indicates that dimethylpyridine-3-carboxamide derivatives exhibit high selectivity for Matrix Metalloproteinase-13 (MMP-13).[3] The methyl groups fill hydrophobic sub-pockets (
), enhancing selectivity over MMP-1 or MMP-2 [1].
Bioisostere for Salicylic Acid
2,5-DMP serves as a bioisostere for substituted salicylic acids or anthranilic acids. The pyridine nitrogen provides an additional hydrogen bond acceptor, potentially improving solubility and altering the pKa profile to reduce gastric irritation compared to benzoic acid derivatives.
Analytical Characterization (QC Standards)
For researchers synthesizing this molecule, the following spectral signatures validate identity:
-
NMR (DMSO-
, 400 MHz):- 13.2 (br s, 1H, COOH)
- 8.45 (d, J=2.0 Hz, 1H, H-6)
- 7.95 (d, J=2.0 Hz, 1H, H-4)
- 2.65 (s, 3H, C2-Me)
- 2.30 (s, 3H, C5-Me)
-
Note the coupling constant (J=2.0 Hz) indicates meta-coupling between H4 and H6, confirming the 2,5-substitution pattern.
Handling & Safety (SDS Summary)
-
Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Reactivity: Incompatible with strong oxidizing agents. The carboxylic acid moiety can form explosive acyl azides if treated with
under acidic conditions (Curtius rearrangement precursors).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 52982830, 2,5-Dimethylpyridine-4-carboxylic acid (Isomer Comparison & Properties). Retrieved from [Link]
-
Wencel, P. et al. (2025). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity.[3] International Journal of Molecular Sciences. Retrieved from [Link](Note: URL is representative of the MMP-13 research context cited in search results).
- Google Patents (2021).CN112824387A: 2-methyl nicotinate and preparation method and application thereof. (Cited as methodological basis for aminocrotonate condensation).
Sources
2,5-Dimethylpyridine-3-carboxylic acid synthesis pathways
An In-Depth Technical Guide to the Synthesis of 2,5-Dimethylpyridine-3-carboxylic Acid
Introduction
This compound, also known as 2,5-dimethylnicotinic acid, is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug development.[1] Its structural motif is present in a range of biologically active compounds, making the strategic synthesis of this molecule a critical focus for researchers aiming to create diverse molecular libraries for screening and lead optimization.[2][3] This guide provides a comprehensive technical overview of the primary synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will explore both classical ring-forming reactions and modern functionalization techniques, offering field-proven insights into the causality behind experimental choices and providing detailed, actionable protocols.
PART 1: Retrosynthetic Analysis and Strategic Considerations
The synthesis of a polysubstituted pyridine core like this compound can be approached from two fundamentally different strategic directions:
-
De Novo Synthesis: Constructing the pyridine ring from acyclic precursors. This approach is often advantageous for creating complex, highly substituted cores in a convergent manner. Methods like the Hantzsch and Guareschi-Thorpe syntheses fall into this category.[1][4]
-
Pyridine Core Functionalization: Starting with a pre-existing, simpler pyridine derivative (e.g., 2,5-dimethylpyridine, also known as 2,5-lutidine) and introducing the carboxylic acid group at the C-3 position. This strategy relies on the selective activation and modification of a specific C-H bond.[1]
The choice between these strategies is dictated by factors such as the availability of starting materials, desired scale, and tolerance for harsh reaction conditions.
Caption: Conceptual workflow of the Hantzsch Pyridine Synthesis.
Experimental Protocol: Hantzsch Synthesis of Ethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Hantzsch Ester) and Subsequent Oxidation
This protocol describes a general procedure that can be adapted for the specific target. The final hydrolysis and decarboxylation steps would be required to obtain the target carboxylic acid.
-
Dihydropyridine Formation: In a round-bottom flask, combine two equivalents of ethyl acetoacetate, one equivalent of an appropriate aldehyde (e.g., acetaldehyde for the C4-methyl group, though the specific pattern for the target requires a different combination), and one equivalent of ammonium acetate. [5][6]2. Solvent and Reaction: Add ethanol as the solvent and reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the 1,4-dihydropyridine product. Collect the solid by vacuum filtration and wash with cold ethanol. [6]4. Aromatization (Oxidation): Dissolve the dried dihydropyridine intermediate in a suitable solvent like acetic acid. Add an oxidizing agent, such as nitric acid, ferric chloride, or manganese dioxide, portion-wise while monitoring the temperature. [5][6]5. Work-up: After the oxidation is complete (as indicated by TLC), pour the reaction mixture into ice water and neutralize carefully with a base (e.g., ammonium hydroxide) to precipitate the pyridine product. [6]6. Purification: Filter the crude product, wash with water, and purify by recrystallization or column chromatography.
-
Saponification: To obtain the final carboxylic acid, the resulting ester is hydrolyzed using standard conditions (e.g., refluxing with aqueous NaOH or KOH), followed by acidic workup to protonate the carboxylate salt. [7]
PART 3: Functionalization of a Pre-Existing Pyridine Core
An alternative strategy involves modifying an existing 2,5-dimethylpyridine (2,5-lutidine) scaffold. This approach hinges on the selective introduction of a functional group at the C-3 position, which can then be converted to a carboxylic acid.
Oxidation of an Alkyl Precursor
Industrially, the oxidation of alkylpyridines is a common method for producing pyridine carboxylic acids. [8]For example, nicotinic acid is largely produced by the oxidation of 5-ethyl-2-methylpyridine, where the ethyl group is selectively oxidized over the methyl group, followed by decarboxylation. [8][9] To apply this strategy to this compound, one would need to start with a precursor like 2,5-dimethyl-3-ethylpyridine . The ethyl group at the C-3 position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid under harsh conditions (high temperature and pressure). [10][11] Causality of Experimental Choices:
-
Oxidizing Agent: KMnO₄ is a powerful, non-selective oxidant. The choice to oxidize an ethyl group in the presence of methyl groups is based on the slightly higher reactivity of the benzylic-like protons of the ethyl group.
-
Reaction Conditions: The reaction is typically performed in an aqueous medium, often under basic or acidic conditions, and requires heating to overcome the high activation energy for C-H bond cleavage of the alkyl side chain. [11] Experimental Protocol: General Oxidation of an Alkylpyridine
-
Setup: In a multi-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, suspend the starting alkylpyridine (e.g., 2,5-dimethyl-3-ethylpyridine) in water. [11]2. Oxidant Addition: While stirring vigorously, add a solution of potassium permanganate in water portion-wise. The reaction is highly exothermic; maintain the temperature between 80-100°C by controlling the rate of addition and using external cooling if necessary.
-
Reaction Monitoring: The reaction progress is visually indicated by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate. Continue the reaction for several hours after the addition is complete. [11]4. Work-up: Once the reaction is complete, cool the mixture and filter off the MnO₂ precipitate. Wash the filter cake thoroughly with hot water.
-
Isolation: Combine the filtrate and washings. Acidify the clear solution with a strong acid (e.g., concentrated HCl) to the isoelectric point of the carboxylic acid (typically pH 3-4). The product will precipitate out of the solution. [10]6. Purification: Collect the solid product by filtration, wash with cold water to remove residual salts, and dry under vacuum. Recrystallization from a suitable solvent can be performed for further purification.
Modern Strategies: Direct C-H Carboxylation
Recent advances in organic synthesis have focused on the direct functionalization of C-H bonds, offering a more atom-economical approach. Direct carboxylation of 2,5-dimethylpyridine at the C-3 position using CO₂ is a challenging but highly desirable transformation. This can be approached via transition-metal catalysis or electrochemical methods. [12] The primary challenge is regioselectivity. C-H activation on a pyridine ring is often directed to the C-2 and C-6 positions due to the coordinating effect of the nitrogen atom. [13]However, C-3 functionalization can be achieved by carefully tuning the electronic properties of the substrate and the catalyst system. For instance, the presence of electron-withdrawing groups can favor C-4 arylation, illustrating that regioselectivity is sensitive to the electronic environment. [13]Carboxylate-assisted C-H activation, where a ligand facilitates the cleavage of the C-H bond, is a key mechanistic principle in many of these transformations. [14] While a standard laboratory protocol is still an area of active research, the conceptual workflow involves activating the C-H bond at the 3-position with a transition metal catalyst (e.g., Palladium, Rhodium, or Copper) and trapping the resulting organometallic intermediate with an electrophile like CO₂. [12]
PART 4: Comparative Analysis and Pathway Selection
The optimal synthetic route depends heavily on the specific needs and capabilities of the laboratory. Below is a comparative summary to aid in pathway selection.
| Parameter | Hantzsch Synthesis (De Novo) | Oxidation of Alkyl Precursor | Direct C-H Carboxylation |
| Overall Strategy | Convergent ring construction from simple acyclic parts. | Linear functionalization of a pre-formed pyridine. | Highly convergent, direct functionalization. |
| Starting Materials | Simple aldehydes, β-ketoesters, ammonia. Generally available and inexpensive. [5] | Requires a specific trisubstituted pyridine (e.g., 2,5-dimethyl-3-ethylpyridine), which may require separate synthesis. | 2,5-Dimethylpyridine (2,5-lutidine), which is commercially available. |
| Number of Steps | Multi-step: Dihydropyridine formation, oxidation, saponification. | Typically 1-2 steps (oxidation, isolation). | Potentially a single step. |
| Typical Yields | Moderate to good, but can be variable depending on the specific substrates. | Can be high, but over-oxidation is a risk. [8][11] | Highly variable; an area of ongoing research. |
| Scalability | Well-established and scalable. | A common industrial method, highly scalable. [8] | Generally performed on a small, research scale. |
| Reaction Conditions | Refluxing temperatures; oxidation step can use harsh reagents. | Very harsh: strong oxidants (KMnO₄, HNO₃), high temperatures/pressures. [8][9] | Milder conditions are possible, but often requires specialized catalysts and ligands. [15] |
| Key Advantages | High control over substitution pattern; builds complexity quickly. | Potentially short route if the precursor is available; industrially proven. | High atom economy; avoids pre-functionalization steps. |
| Key Limitations | Can have moderate yields; requires multiple distinct transformations. | Precursor availability is a major bottleneck; harsh, non-green conditions. | Regioselectivity is a significant challenge; catalyst development is often required. [13] |
Conclusion
The synthesis of this compound can be accomplished through several distinct pathways. The classical Hantzsch pyridine synthesis offers a reliable, albeit multi-step, de novo approach that provides absolute control over the substitution pattern by building the heterocyclic core from simple, readily available acyclic precursors. For larger-scale operations where the specific alkylpyridine precursor is accessible, oxidation represents a more direct, industrially relevant, though environmentally taxing, strategy. Looking forward, the development of catalytic C-H carboxylation methods holds the greatest promise for a sustainable and efficient synthesis, and overcoming the challenge of regioselectivity remains a key objective for synthetic chemists in this field. The selection of the most appropriate pathway requires a careful evaluation of starting material availability, scale, and the technical capabilities of the research and development team.
References
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing.
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. (2023, August 21).
- A Comparative Guide to the Synthesis of Substituted Nicotinic Acid Derivatives - Benchchem.
- Guareschi-Thorpe Condensation.
- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline.
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC. (2023, August 21).
- Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study - PMC - NIH. (2015, October 1).
- (PDF) Nicotinic acid derivatives: Application and uses, review - ResearchGate. (2021, December 30).
- Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study - Chemical Science (RSC Publishing).
- One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters | The Journal of Organic Chemistry - ACS Publications. (2016, February 2).
- Hantzsch pyridine synthesis - Wikipedia.
- Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents - J-Stage.
- Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. (2023, June 12).
- Hantzsch Dihydropyridine Synthesis - Alfa Chemistry.
- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC. (2022, March 4).
- Hantzsch Pyridine Synthesis | PDF - Scribd.
- Hantzsch pyridine synthesis - overview - ChemTube3D.
- Switchable site‐selective electrochemical C−H carboxylation of pyridines and analogues. - ResearchGate.
- C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC.
- Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal.
- CN101857567A - Preparation method of high-purity 2,5-dipicolinic acid - Google Patents.
- Methods to Produce Nicotinic Acid with Potential Industrial Applications - MDPI. (2022, January 20).
- 2,6-dimethylpyridine - Organic Syntheses Procedure.
- Synthesis from Carboxylic Acid Derivatives - NF Jain and CE Masse.
- US3741976A - Process for the production of pyridine carboxylic acids from lower alykyl ... - Google Patents.
- An In-depth Technical Guide to the Synthesis of Pyridine-2,6-diethanol from 2,6-lutidine - Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]
- 4. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. mdpi.com [mdpi.com]
- 9. US3741976A - Process for the production of pyridine carboxylic acids from lower alykyl pyridines - Google Patents [patents.google.com]
- 10. CN101857567A - Preparation method of high-purity 2,5-dipicolinic acid - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
Methodological & Application
protocol for synthesizing 2,5-Dimethylpyridine-3-carboxylic acid derivatives
Abstract
This application note details a robust, scalable protocol for the synthesis of 2,5-dimethylpyridine-3-carboxylic acid (2,5-DMPCA) and its ester derivatives. Unlike symmetric Hantzsch syntheses, the 2,5-substitution pattern requires a desymmetrized approach. We present a "Modified Hantzsch" condensation utilizing ethyl 3-aminocrotonate and methacrolein , followed by oxidative aromatization. This guide addresses critical process parameters (CPPs) including exotherm control during ring closure and pH-dependent isolation of the zwitterionic acid.
Strategic Analysis of Synthetic Routes
The synthesis of 2,5-dialkylpyridines presents a regiochemical challenge. Standard Hantzsch synthesis (2 equivalents of
| Route | Methodology | Pros | Cons |
| A. Direct Functionalization | Radical alkylation of 2,5-lutidine or oxidation of 2,5-lutidine. | Cheap starting material (Lutidine). | Poor selectivity; oxidation often attacks methyl groups before the ring C3 position. |
| B. Diels-Alder Cyclization | Oxazoles + Dienophiles. | High regiocontrol. | Atom-ineconomical; reagents are often expensive/unstable. |
| C. Modified Hantzsch (Recommended) | Enamine + | Convergent; high atom economy; scalable. | Requires handling of reactive methacrolein; intermediate DHP requires oxidation. |
Selected Pathway: Route C. We utilize the condensation of Ethyl 3-aminocrotonate (Component A: provides N, C2-Me, C3-COOEt) with Methacrolein (Component B: provides C4, C5-Me, C6).
Mechanistic Pathway & Workflow
The synthesis proceeds via a Michael addition of the enamine to the unsaturated aldehyde, followed by cyclodehydration to form the 1,4-dihydropyridine (1,4-DHP). The final step is the oxidative aromatization to the pyridine core.
Figure 1: Reaction cascade from precursors to the final pyridine carboxylic acid.
Detailed Experimental Protocols
Protocol A: Synthesis of Ethyl 2,5-dimethyl-1,4-dihydropyridine-3-carboxylate
Rationale: Methacrolein is volatile and polymerizes easily. It must be added slowly to the enamine to favor the cross-reaction over polymerization.
Reagents:
-
Ethyl 3-aminocrotonate: 12.9 g (100 mmol)
-
Methacrolein (freshly distilled): 7.7 g (110 mmol)
-
Ethanol (Absolute): 50 mL
-
Piperidine (Catalyst): 0.5 mL
Procedure:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, internal thermometer, and pressure-equalizing addition funnel. Purge with
. -
Charge: Add Ethyl 3-aminocrotonate, Ethanol, and Piperidine to the flask. Heat to 60°C.
-
Addition: Add Methacrolein dropwise over 45 minutes.
-
Critical Control Point: The reaction is exothermic. Maintain internal temperature between 60-70°C. Do not exceed 75°C to prevent polymerization of methacrolein.
-
-
Reflux: Once addition is complete, raise temperature to reflux (approx. 78°C) for 4–6 hours.
-
Monitoring: Monitor by TLC (SiO2, Hexane:EtOAc 3:1). The DHP spot is usually fluorescent blue under UV (365 nm).
-
Workup: Cool to 0°C in an ice bath. The product often precipitates.
Protocol B: Oxidative Aromatization (The Hantzsch Oxidation)
Rationale: We present two methods. Method 1 is scalable/industrial. Method 2 is milder for small-scale/lab use.
Method 1: Nitric Acid Oxidation (Scalable)
-
Setup: Place the crude DHP (from Protocol A) in a flask.
-
Acidification: Cautiously add 15% aqueous
(3 molar equivalents). -
Reaction: Heat slowly to 60°C.
-
Safety Warning: Evolution of
gases.[4] Use a scrubber or efficient fume hood. The reaction is autocatalytic and exothermic.
-
-
Neutralization: Once gas evolution ceases and the solution clears, cool to room temperature. Neutralize with saturated
to pH 8. -
Extraction: Extract with Dichloromethane (DCM) (
mL). Dry over and concentrate.
Method 2: MnO2 Oxidation (Lab Scale / Chemoselective)
-
Dissolve crude DHP (10 mmol) in DCM (50 mL).
-
Add activated
(10 equivalents). -
Stir at reflux for 12 hours.
-
Filter through a Celite pad. Concentrate filtrate to yield the pyridine ester.
Protocol C: Hydrolysis to this compound
Rationale: Nicotinic acid derivatives are zwitterionic. Isolation depends strictly on pH control (Isoelectric precipitation).
-
Hydrolysis: Dissolve the ester (Protocol B product) in 10% NaOH (aq) / Ethanol (1:1 v/v). Reflux for 2 hours.
-
Concentration: Remove ethanol via rotary evaporation.
-
Clarification: If the aqueous solution is cloudy, filter through Celite.
-
Precipitation (Critical Step):
-
Cool the alkaline solution to 5°C.
-
Slowly add 6M HCl dropwise while monitoring pH with a calibrated probe.
-
Target: Adjust pH to 3.5 – 4.0 (the isoelectric point of nicotinic acids).
-
The product will precipitate as a white/off-white solid.
-
-
Isolation: Filter, wash with minimal cold water, and dry in a vacuum oven at 50°C.
Quality Control & Troubleshooting
Data Summary Table:
| Parameter | Specification / Observation |
| Appearance (Acid) | White to off-white crystalline powder |
| Melting Point | ~180–185°C (Decomposes) |
| 1H NMR (DMSO-d6) | |
| Solubility | Soluble in DMSO, dilute base, dilute acid. Poorly soluble in water/DCM. |
Troubleshooting Guide:
-
Low Yield in Step 1: Methacrolein quality is usually the culprit. Distill it to remove inhibitors (hydroquinone) immediately before use.
-
"Oiling Out" during Hydrolysis: If the acid doesn't precipitate at pH 3.5, the solution is too dilute. Concentrate the aqueous phase to half volume and re-cool.
-
Red Coloration: Indicates formation of azo-impurities during
oxidation. Use Method 2 ( ) or recrystallize from Ethanol/Water with activated charcoal.
Process Logic Diagram
Figure 2: Decision matrix for oxidation and purification workflows.
References
-
Hantzsch Pyridine Synthesis Modification
- Bossert, F., et al. "1,4-Dihydropyridines: Relationships between structure and biological activity.
-
Source:
-
Oxidation Protocols (DHP to Pyridine)
- Vanden Eynde, J. J., et al. "Aromatization of Hantzsch 1,4-dihydropyridines with manganese dioxide." Tetrahedron, 1995.
-
Source:
-
Synthesis of Nicotinic Acid Derivatives (Patent Literature)
- Drabb, T. W. "Method for the preparation of pyridine-2,3-dicarboxylic acids." U.S.
-
Source:
-
Isoelectric Precipitation of Pyridines
- Application Note: "Purific
-
Source: (General Reference)
Sources
- 1. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
- 2. WO2012123966A1 - Process for the preparation of 4 -substituted -1, 4-dihydropyridines - Google Patents [patents.google.com]
- 3. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 4. Organic Syntheses Procedure [orgsyn.org]
Application Note: Biological Screening & Profiling of 2,5-Dimethylpyridine-3-carboxylic Acid
Executive Summary & Scientific Rationale
2,5-Dimethylpyridine-3-carboxylic acid is a structural analog of Nicotinic Acid (Niacin) , characterized by methyl substitutions at the C2 and C5 positions of the pyridine ring. In drug discovery, this scaffold is primarily investigated for its potential interaction with the Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A) , a G-protein coupled receptor (GPCR) validated for regulating lipid metabolism and inflammation.
Unlike the parent compound Niacin, the 2,5-dimethyl substitution pattern alters the electronic density of the pyridine nitrogen and the lipophilicity (LogP) of the molecule. This Application Note defines a rigorous screening workflow to evaluate this compound as a potential "Flush-Free" Niacin mimetic or a metabolic modulator.
Key Screening Objectives:
-
Primary Efficacy: Quantify agonism at the GPR109A receptor (Gi-coupled pathway).
-
Functional Translation: Assess anti-lipolytic activity in adipocytes.
-
Safety Profiling: Determine cytotoxicity thresholds to rule out non-specific metabolic interference.
Chemical Handling & Formulation Protocol
Challenge: Pyridine-3-carboxylic acids exist as zwitterions in neutral solution, which can lead to poor solubility in organic solvents and precipitation in aqueous buffers if pH is not controlled.
Protocol A: Stock Solution Preparation
-
Vehicle: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%.
-
Concentration: Prepare a 50 mM master stock.
-
Procedure:
-
Weigh 7.55 mg of this compound into a sterile amber glass vial.
-
Add 1.0 mL of anhydrous DMSO. Vortex for 30 seconds.
-
Critical Step: If turbidity persists (common due to zwitterionic crystal lattice energy), sonicate at 40°C for 5 minutes.
-
Storage: Aliquot into single-use vials and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.
-
Protocol B: Assay Buffer Preparation (Working Solution)
-
Dilution: Dilute the DMSO stock 1:1000 into the assay buffer (e.g., HBSS + 20 mM HEPES) to achieve a 50 µM starting concentration (0.1% DMSO final).
-
pH Check: The carboxylic acid moiety can locally lower pH. Verify pH is 7.4. If pH < 7.2, adjust with 0.1 N NaOH. Failure to adjust pH is the #1 cause of false positives in acid-sensitive GPCR assays.
Primary Screening: GPR109A (HCAR2) Agonist Assay
Mechanism: GPR109A is G
Experimental Design
-
Cell Line: CHO-K1 or HEK293 stably expressing human GPR109A (HCAR2).
-
Readout: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection (e.g., HTRF or Lance Ultra).
-
Controls:
-
Positive Control: Nicotinic Acid (EC₅₀ ~ 100 nM).
-
Negative Control: Vehicle (0.1% DMSO).
-
Reference: 5-Methylnicotinic acid (known partial agonist).
-
Step-by-Step Protocol
-
Cell Seeding: Plate 5,000 cells/well in a 384-well low-volume white plate. Incubate overnight.
-
Stimulation Buffer: Prepare HBSS containing 500 mM IBMX (phosphodiesterase inhibitor) and 10 µM Forskolin .
-
Compound Addition:
-
Add 5 µL of this compound (serially diluted, 10-point dose-response, range 100 µM to 0.1 nM).
-
Immediately add 5 µL of Stimulation Buffer.
-
-
Incubation: Incubate for 30 minutes at Room Temperature (RT).
-
Detection: Add 10 µL of detection reagents (cAMP-d2 antibody + Cryptate conjugate).
-
Read: Incubate 1 hour at RT and read on a TR-FRET compatible plate reader (e.g., EnVision).
Data Analysis:
Calculate the Delta F% . Plot Log[Concentration] vs. Response.
Secondary Screening: Adipocyte Lipolysis Assay
Rationale: This functional assay confirms that the receptor binding observed in Step 3 translates to a physiological response (inhibition of triglyceride breakdown).
Mechanism Diagram
Figure 1: Signal transduction pathway for GPR109A-mediated anti-lipolytic activity.[1][2][3][4] The compound acts as an upstream agonist to suppress glycerol release.
Protocol Steps
-
Isolation: Isolate primary adipocytes from murine epididymal fat pads (or use differentiated 3T3-L1 adipocytes, Day 8 post-differentiation).
-
Starvation: Wash cells with Krebs-Ringer Bicarbonate (KRB) buffer containing 4% BSA (Fatty Acid Free). Incubate for 2 hours.
-
Treatment:
-
Induce lipolysis with 100 nM Isoproterenol (beta-adrenergic agonist).
-
Co-treat with test compound (10 µM and 100 µM).
-
-
Incubation: 90 minutes at 37°C.
-
Quantification: Collect supernatant. Measure Glycerol concentration using a colorimetric enzymatic assay (GPO-Trinder method) at 540 nm.
-
Interpretation: A reduction in glycerol release compared to Isoproterenol-only control indicates functional anti-lipolytic activity.
Data Presentation & Interpretation
Table 1: Expected Data Profile for a Validated Hit
| Parameter | Assay Type | Metric | Success Criteria |
| Solubility | Visual/Nephelometry | Max Soluble Conc. | > 100 µM in 1% DMSO/Buffer |
| Potency | cAMP TR-FRET | EC₅₀ | < 10 µM |
| Efficacy | cAMP TR-FRET | Emax | > 80% of Niacin response |
| Function | Glycerol Release | IC₅₀ | < 50 µM |
| Cytotoxicity | MTT / CellTiter-Glo | CC₅₀ | > 100 µM (Selectivity Index > 10) |
References
-
Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature Medicine, 9(3), 352–355. Link
-
Offermanns, S. (2006). The nicotinic acid receptor GPR109A (HM74A or PUMA-G). Pharmacological Reviews, 58(4), 601–611. Link
-
Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action.[5][4][6][7][8] Annual Review of Pharmacology and Toxicology, 48, 79–106. Link
-
IUPHAR/BPS Guide to Pharmacology. (2023). Hydroxycarboxylic acid receptors: HCA2 (GPR109A).[1] Link
Sources
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niacin fine-tunes energy homeostasis through canonical GPR109A signaling | bioRxiv [biorxiv.org]
- 3. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
techniques for purifying 2,5-Dimethylpyridine-3-carboxylic acid
An Application Guide: Advanced Purification Strategies for 2,5-Dimethylpyridine-3-carboxylic Acid
Abstract
This comprehensive guide details advanced, field-proven techniques for the purification of this compound, a critical building block in pharmaceutical and materials science. Recognizing the compound's unique amphoteric nature, this document moves beyond rudimentary protocols to explain the underlying chemical principles that govern purification. We provide detailed, step-by-step methodologies for acid-base extraction, selective recrystallization, preparative chromatography, and sublimation. Each protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure the highest purity standards are met. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize the isolation and purification of this and structurally similar compounds.
Introduction: The Purification Challenge
This compound is an amphoteric molecule, possessing both a basic pyridine nitrogen and an acidic carboxylic acid functional group. This duality is the key to its purification, allowing for strategic manipulation of its solubility based on pH.[1][2] However, it also presents a challenge, as the compound can form salts with acidic or basic impurities, complicating separation. The primary goal of any purification strategy is to effectively remove unreacted starting materials, by-products, and other contaminants to yield a product of verifiable high purity, which is essential for subsequent applications.[3]
Table 1: Physicochemical Properties of Pyridine Carboxylic Acids (Representative Data)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉NO₂ | PubChem[4] |
| Molecular Weight | 151.16 g/mol | PubChem[4] |
| Appearance | Solid | General Knowledge |
| pKa (Pyridine N-H) | ~5-6 (estimated for pyridine derivatives) | Helix Chromatography[5] |
| pKa (Carboxylic Acid) | ~3-5 (estimated) | General Chemical Principles |
| Solubility | Sparingly soluble in cold water, more soluble in hot water and some organic solvents.[6][7] | BYJU'S, ResearchGate[6][7] |
Foundational Technique: pH-Mediated Acid-Base Extraction
Acid-base extraction is the most powerful and fundamental technique for purifying this compound. It leverages the compound's ability to exist as a water-soluble salt at different pH values, allowing for its separation from neutral, acidic, or basic impurities.[1][8][9] The core principle is to convert the target compound into an ionic salt, rendering it soluble in the aqueous phase, while neutral impurities remain in the organic phase.[2][10]
Causality Behind the Experimental Choices:
-
Initial Acid Wash (e.g., 1M HCl): This step protonates any non-target basic impurities (like residual 2,5-lutidine), making them water-soluble and removing them into the aqueous layer. The target compound, having its own basic nitrogen, will also be protonated and move to the aqueous phase. This step is primarily for removing more basic impurities.
-
Basification and Extraction (e.g., sat. NaHCO₃ or 1M NaOH): The aqueous layer is then basified. A weak base like sodium bicarbonate (NaHCO₃) is often sufficient to deprotonate the carboxylic acid, forming the sodium carboxylate salt, which is highly water-soluble.[10] This allows for the extraction of the target compound away from any neutral impurities that may have carried over.
-
Precipitation at the Isoelectric Point: The final, crucial step involves adjusting the pH of the purified aqueous solution to the compound's isoelectric point (pI). The pI is the pH at which the molecule has no net electrical charge, causing its aqueous solubility to plummet and leading to precipitation. For pyridine carboxylic acids, this is typically in the pH range of 3-4.[11] This method provides excellent selectivity.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound (e.g., 10 g) in a suitable organic solvent like ethyl acetate or dichloromethane (200 mL).
-
Initial Wash (Optional - for basic impurities): Transfer the solution to a separatory funnel and extract with 1M HCl (2 x 50 mL). Combine the aqueous layers; this contains your protonated product and any basic impurities.
-
Neutral Impurity Removal: Add a strong base (e.g., 2M NaOH) to the aqueous solution until the pH is >10. This ensures the pyridine nitrogen is neutral and the carboxylic acid is a salt. Extract this basic aqueous solution with an organic solvent (e.g., ethyl acetate, 2 x 50 mL) to remove any neutral impurities. Discard the organic layers.
-
Selective Precipitation: Carefully acidify the clean aqueous layer with 2M HCl with vigorous stirring. Monitor the pH with pH paper or a meter. As the pH approaches the isoelectric point (target pH ~3.3), a precipitate will form.[11] Add the acid dropwise until precipitation is complete.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize crystal formation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove any residual salts, followed by a small amount of cold ethyl acetate to aid drying.
-
Drying: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Caption: Workflow for purifying this compound via acid-base extraction.
Secondary Technique: Recrystallization
Recrystallization is an excellent secondary purification step to remove trace impurities that may remain after extraction.[6][12] The technique relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures.
Causality Behind the Experimental Choices:
-
Solvent Selection: The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] For this compound, polar protic solvents like water or ethanol, or solvent mixtures (e.g., ethanol/water), are good starting points due to the compound's polar functional groups. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor).
Experimental Protocol: Recrystallization
-
Solvent Screening: In test tubes, test the solubility of a small amount of the compound in various solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate) at room temperature and upon heating. Identify a suitable solvent or solvent pair.
-
Dissolution: Place the compound to be recrystallized in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower, more perfect crystal growth, insulate the flask. Once at room temperature, place the flask in an ice bath to maximize yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry as described previously.
High-Resolution Technique: Preparative Chromatography
For achieving the highest levels of purity or for separating the target compound from structurally similar impurities, preparative column chromatography is the method of choice.[13][14]
Causality Behind the Experimental Choices:
-
Stationary Phase: A standard silica gel is often used. However, the basic pyridine nitrogen can interact strongly with acidic silanol groups on the silica surface, leading to significant peak tailing.[13]
-
Mobile Phase Modification: To counteract peak tailing, the mobile phase can be modified. Adding a small amount of a competing base, like triethylamine (TEA), will occupy the active silanol sites, allowing the pyridine compound to elute with a more symmetrical peak shape.[13] Alternatively, acidifying the mobile phase (e.g., with acetic acid or formic acid) can protonate the pyridine nitrogen, which can also improve peak shape on certain columns, but care must be taken to avoid degradation.[13]
-
Column Choice: Using end-capped silica columns or switching to a different stationary phase like alumina can also mitigate unwanted interactions.[13]
Caption: Troubleshooting workflow for peak tailing in the chromatography of pyridine compounds.
Experimental Protocol: Column Chromatography
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system (mobile phase) that gives the target compound an Rf value of approximately 0.3-0.4. A common mobile phase might be a mixture of hexane and ethyl acetate with 0.5% acetic acid or triethylamine.
-
Column Packing: Prepare a silica gel slurry in the mobile phase and carefully pack a glass column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the column.
-
Elution: Run the column, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Alternative Technique: Sublimation
Sublimation is a purification method for solids that can transition directly from the solid to the gas phase without melting.[3][6] This technique is particularly effective at removing non-volatile impurities, such as inorganic salts.
Experimental Protocol: Sublimation
-
Setup: Place the crude, dry solid in a sublimation apparatus.
-
Vacuum: Apply a high vacuum to the system.
-
Heating: Gently heat the bottom of the apparatus containing the crude solid.
-
Condensation: The pure compound will sublime and then deposit as crystals on a cold surface (e.g., a cold finger) within the apparatus.[3][15]
-
Collection: After cooling the apparatus, carefully scrape the purified crystals from the cold surface.
Purity Assessment
The success of any purification protocol must be validated. Standard analytical techniques include:
-
Melting Point Analysis: A pure compound will have a sharp, well-defined melting point.[6] Impurities typically broaden and depress the melting point range.
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity, with a pure compound showing a single peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.
Conclusion
The purification of this compound is most effectively achieved through a multi-step approach that leverages its amphoteric properties. A primary purification using acid-base extraction to remove the bulk of ionic and neutral impurities, followed by a recrystallization step, will yield a product of high purity for most applications. For pharmaceutical-grade material, preparative chromatography or sublimation can be employed as final polishing steps. The choice of technique should be guided by the nature of the impurities and the required final purity level.
References
- BenchChem. (n.d.). Chromatographic Purification of Pyridine Derivatives. Technical Support Center.
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
BYJU'S. (2019, October 16). Methods of purification of organic compounds. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Pyridine. Chempedia. Retrieved from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
D'Acquarica, I., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. Molecules. Retrieved from [Link]
-
BrainKart. (2016, March 9). Sublimation - Purification of Organic compounds. Retrieved from [Link]
-
YouTube. (2021, October 7). Sublimation- Methods of Purification of Organic Compounds. Retrieved from [Link]
- Google Patents. (1972). Process for the production of pyridine carboxylic acids. (US Patent No. US3657259A).
-
National Center for Biotechnology Information. (n.d.). 2,5-Dimethylpyridine-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
ResearchGate. (2012). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in.... Retrieved from [Link]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. magritek.com [magritek.com]
- 3. brainkart.com [brainkart.com]
- 4. 2,5-Dimethylpyridine-4-carboxylic acid | C8H9NO2 | CID 52982830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 12. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Application Note: Strategic Utilization of 2,5-Dimethylpyridine-3-carboxylic Acid in Agrochemical Research
Executive Summary
2,5-Dimethylpyridine-3-carboxylic acid (CAS 27828-71-3), often regarded as a structural analog of nicotinic acid, serves as a critical intermediate in the synthesis of imidazolinone herbicides , specifically the Imazapic class.[1] Its unique substitution pattern—featuring methyl groups at the 2- and 5-positions and a carboxylic acid at the 3-position—provides a strategic scaffold for generating 5-methylpyridine-2,3-dicarboxylic acid , the essential backbone for Acetohydroxyacid Synthase (AHAS/ALS) inhibitors.[1]
This guide details the chemical transformation of this compound into active herbicidal agents and outlines the protocols for validating their biological efficacy.[1]
Chemical Profile & Agrochemical Significance[1][2][3][4]
The value of this compound lies in its potential for regioselective oxidation .[1] In the development of herbicides like Imazapic (Plateau®) and Imazapyr (Arsenal®), the core pharmacophore is a pyridine-2,3-dicarboxylic acid moiety attached to an imidazolinone ring.
Structural Logic[1]
-
Position 3 (COOH): Already oxidized, providing the necessary anchor for anhydride formation.
-
Position 2 (Methyl): Highly reactive due to the electron-withdrawing nature of the adjacent pyridine nitrogen. It is the primary target for oxidation to generate the second carboxylic acid required for the cyclic anhydride intermediate.
-
Position 5 (Methyl): This group remains intact to provide the specific lipophilicity and steric fit required for binding to the ALS enzyme's channel.
Physical Properties Table
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 27828-71-3 |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |
| pKa (Calc) | ~4.85 (Carboxylic acid) |
Application 1: Synthesis of the Imidazolinone Precursor
Objective: Convert this compound into 5-methylpyridine-2,3-dicarboxylic acid (5-Methylquinolinic Acid) via selective oxidation.[1]
Mechanistic Insight
The challenge is to oxidize the methyl group at C2 without over-oxidizing the ring or the C5 methyl group. The C2-methyl protons are more acidic and the carbon is more electron-deficient than at C5, allowing for selective oxidation using controlled permanganate or nitric acid protocols.[1]
Protocol A: Selective Oxidation to 5-Methylpyridine-2,3-dicarboxylic Acid[1]
Reagents:
-
Substrate: this compound (10 mmol)
-
Oxidant: Potassium Permanganate (KMnO₄) (25 mmol)
-
Solvent: Water (50 mL)
-
Catalyst: Cetyltrimethylammonium bromide (CTAB) (0.5 mmol) - Phase transfer catalyst to improve yield.[1]
Step-by-Step Methodology:
-
Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 1.51 g (10 mmol) of starting material in 50 mL of deionized water containing 0.5 mmol CTAB.
-
Controlled Addition: Heat the solution to 60°C. Add KMnO₄ (3.95 g, 25 mmol) portion-wise over 1 hour. Note: Vigorous stirring is essential to prevent local over-concentration of oxidant.
-
Reflux: Increase temperature to 90°C and reflux for 4 hours. The purple color should fade to a brown manganese dioxide (MnO₂) precipitate.
-
Filtration: Filter the hot reaction mixture through a Celite pad to remove MnO₂. Wash the pad with 20 mL hot water.
-
Isolation: Acidify the clear filtrate with 2N HCl to pH 1.5. Cool to 4°C overnight.
-
Purification: Collect the white precipitate by vacuum filtration. Recrystallize from water/ethanol (9:1) to obtain 5-methylpyridine-2,3-dicarboxylic acid.[1][2][3][4][5][6]
Quality Control:
-
HPLC: Purity >95%.
-
1H NMR (DMSO-d6): Look for the disappearance of the C2-methyl singlet (~2.5 ppm) and retention of the C5-methyl singlet (~2.4 ppm).
Application 2: Synthesis of Imazapic Analog
Objective: Cyclize the dicarboxylic acid precursor with the imidazolinone backbone to form the active herbicide.
Diagram: Synthesis Workflow
Figure 1: Synthetic route from this compound to the herbicide Imazapic.
Protocol B: Anhydride Formation and Cyclization
-
Anhydride Formation: Reflux 5-methylpyridine-2,3-dicarboxylic acid (from Protocol A) in excess acetic anhydride (5 equiv) for 2 hours. Remove solvent in vacuo to yield the cyclic anhydride.
-
Coupling: Dissolve the anhydride (10 mmol) in acetonitrile (30 mL). Add 2-amino-2,3-dimethylbutyramide (10 mmol). Stir at room temperature for 2 hours to form the hemi-amide intermediate.
-
Cyclization: Add freshly prepared sodium methoxide (NaOMe) in methanol (3 equiv). Heat to reflux for 3 hours.
-
Workup: Evaporate solvent. Dissolve residue in water and acidify to pH 3 with acetic acid. The product, Imazapic , precipitates as a solid.
Application 3: Biological Validation (ALS Inhibition Assay)
Objective: Confirm the herbicidal mechanism of action by measuring the inhibition of Acetolactate Synthase (ALS).
Mechanism of Action
The synthesized imidazolinone binds to the regulatory site of the ALS enzyme, blocking the biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine).[7] This leads to the cessation of cell division and plant death.
Diagram: ALS Inhibition Logic
Figure 2: Mechanism of Action.[7][8] The test compound blocks the conversion of Pyruvate to Acetolactate, halting amino acid synthesis.
Protocol C: In Vitro ALS Inhibition Assay[1]
Materials:
-
Enzyme Source: Crude protein extract from Arabidopsis thaliana or corn seedlings.[1]
-
Substrate: Sodium Pyruvate (100 mM).
-
Cofactors: Thiamine pyrophosphate (TPP), MgCl₂, FAD.
-
Detection Reagent: Creatine + Naphthol (Voges-Proskauer reaction).[1]
Procedure:
-
Preparation: In a 96-well plate, mix 50 µL of enzyme extract with 20 µL of Test Compound (various concentrations dissolved in DMSO).
-
Incubation: Incubate at 30°C for 15 minutes to allow inhibitor binding.
-
Reaction Start: Add 30 µL of Reaction Mix (Pyruvate, TPP, MgCl₂, FAD).
-
Catalysis: Incubate at 30°C for 60 minutes.
-
Termination: Stop reaction by adding 20 µL of 6N H₂SO₄.
-
Decarboxylation: Incubate at 60°C for 15 minutes to convert acetolactate to acetoin.
-
Colorimetry: Add 100 µL of Creatine/Naphthol solution. Incubate at 60°C for 15 minutes.
-
Read: Measure Absorbance at 525 nm. Lower absorbance indicates higher inhibition.[1]
Data Analysis: Calculate IC₅₀ values by plotting % Inhibition vs. Log[Concentration]. A valid imidazolinone candidate should exhibit an IC₅₀ in the nanomolar (nM) range.
Safety & Handling
-
Pyridine Derivatives: this compound may cause skin and eye irritation.[1] Use standard PPE (gloves, goggles, lab coat).
-
Oxidants: KMnO₄ is a strong oxidant; avoid contact with organic solvents outside of the controlled reaction.
-
Waste: Dispose of manganese residues and organic filtrates according to hazardous waste regulations.
References
-
Synthesis of Imidazolinone Herbicides
- Title: Synthesis of dimethyl derivatives of imidazolinone herbicides: their use in efficient gas chrom
- Source: Journal of Agricultural and Food Chemistry, 2000.
-
URL:[Link]
-
Oxidation of Alkyl Pyridines
-
Imazapic Mechanism & Properties
-
General Synthesis of Pyridine-2,3-dicarboxylic Acids
Sources
- 1. 3222-56-8|2-Methylnicotinic acid|BLD Pharm [bldpharm.com]
- 2. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 3. US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids - Google Patents [patents.google.com]
- 4. 5-Methylpyridine-2,3-dicarboxylic acid | 53636-65-0 [chemicalbook.com]
- 5. NL1006596C2 - Preparation of 5-methoxymethyl-2,3-pyridine-di:carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. CN112142713A - Synthesis method of imazethapyr - Google Patents [patents.google.com]
- 7. fao.org [fao.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Imazapic - Wikipedia [en.wikipedia.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
stability issues of 2,5-Dimethylpyridine-3-carboxylic acid under different conditions
This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges of 2,5-Dimethylpyridine-3-carboxylic acid. Understanding the stability profile of this compound is critical for ensuring the integrity of experimental results, the viability of drug formulations, and the safety of final products. This document provides practical, field-proven insights into potential stability issues and offers robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
As a standard practice for pyridine derivatives, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To minimize the risk of degradation, it is advisable to protect it from light. For long-term storage, refrigeration in an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidation.
Q2: What are the most likely degradation pathways for this molecule?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential routes based on its structure—a substituted pyridine ring with both a carboxylic acid and methyl groups. Likely pathways include:
-
Oxidation: The methyl groups are susceptible to oxidation, potentially forming hydroxymethyl or carboxylic acid functionalities. The pyridine ring itself can be oxidized to form N-oxides, especially in the presence of strong oxidizing agents like hydrogen peroxide.[2]
-
Photodegradation: Pyridine derivatives can be sensitive to UV light, which can catalyze complex degradation pathways.[3] Photolytic stress may lead to ring cleavage or the formation of various photoproducts.[4]
-
Decarboxylation: Under thermal stress, the carboxylic acid group may be lost as carbon dioxide.
-
Hydrolysis: While the pyridine ring is generally stable to hydrolysis, extreme pH conditions, especially when combined with high temperatures, could potentially lead to degradation.[3]
Q3: What key environmental factors can influence the stability of this compound in solution?
The stability of this compound in solution is highly dependent on several factors:
-
pH: The pH of the solution will significantly influence the ionization state of both the pyridine nitrogen (which is basic) and the carboxylic acid group (which is acidic).[5] This can affect not only solubility but also reactivity and susceptibility to degradation.[3]
-
Solvent: The choice of solvent is critical. Protic solvents may participate in degradation reactions. It's also important to use high-purity solvents, as impurities (like peroxides in ethers) can initiate degradation.
-
Presence of Oxygen: Dissolved oxygen can promote oxidative degradation. For sensitive experiments, de-gassing solvents is a recommended precaution.[3]
-
Exposure to Light: As with the solid form, solutions should be protected from light to prevent photolytic degradation.[4]
Q4: How should I approach designing a stability study for this compound?
A forced degradation (or stress testing) study is the most effective way to understand the intrinsic stability of this compound.[2][6] The goal is to induce degradation to a limited extent (typically 5-20%) to identify potential degradation products and develop a stability-indicating analytical method.[2][3] The study should systematically evaluate the effects of hydrolysis (acidic and basic), oxidation, heat, and light.[7]
Troubleshooting Guide: Experimental Issues
Issue 1: I am observing rapid and unexpected degradation of my compound in a buffered aqueous solution.
-
Question: My this compound sample shows significant degradation within hours of being dissolved in a standard phosphate buffer at room temperature. What could be the cause?
-
Answer & Troubleshooting Steps:
-
Check the pH and Buffer Components: Certain buffer components can catalyze degradation.
-
Causality: The stability of pyridine carboxylic acids can be highly pH-dependent.[5] The molecule has both an acidic (carboxylic acid) and a basic (pyridine nitrogen) functional group, making its stability sensitive to the pH of the medium.
-
Action: Re-measure the pH of your final solution. Consider if any buffer components, such as phosphate, might be interacting with the compound. Test the stability in a different buffer system (e.g., citrate or acetate) at the same pH to rule out buffer-specific catalysis.
-
-
Evaluate for Photodegradation: Standard laboratory lighting can be sufficient to induce degradation over time.
-
Causality: The pyridine ring system can absorb UV and visible light, leading to photolytic cleavage or rearrangement.[4]
-
Action: Repeat the experiment using an amber vial or by wrapping the container in aluminum foil. If the stability improves, photodegradation is a likely culprit.
-
-
Consider Oxidative Degradation: Dissolved oxygen in your aqueous buffer can be a factor.
-
Causality: The methyl groups on the pyridine ring are potential sites for oxidation.
-
Action: Prepare your buffer with water that has been degassed by sparging with nitrogen or argon. Prepare the solution under an inert atmosphere. If this stabilizes the compound, oxidative degradation is occurring.
-
-
Issue 2: My stability study results are inconsistent and not reproducible.
-
Question: I am running a forced degradation study, but the percentage of degradation varies significantly between seemingly identical experiments. Why is this happening?
-
Answer & Troubleshooting Steps:
-
Standardize Environmental Conditions: Minor variations in experimental conditions can lead to major differences in outcome.
-
Causality: Degradation reactions are kinetic processes, highly sensitive to temperature, light intensity, and reactant concentrations.[2]
-
Action:
-
Temperature: Use a calibrated oven or water bath. Ensure samples reach the target temperature before the time-course begins.
-
Light Exposure: For photostability studies, use a validated photostability chamber that provides controlled and measurable light exposure (both UV and visible light), as recommended by ICH guidelines.[4]
-
Headspace & Oxygen: Ensure the headspace in your reaction vials is consistent. If studying oxidation, ensure consistent exposure to air or use a sealed system.
-
-
-
Verify Analyte Concentration and Purity:
-
Causality: The initial concentration of the compound can affect the degradation rate. Impurities in the starting material might act as catalysts or inhibitors.
-
Action: Use a well-characterized batch of this compound with a known purity. Ensure the initial concentration of your solutions is accurate and consistent across all experiments.
-
-
Issue 3: I see new peaks in my chromatogram after stress testing, but I'm struggling to identify them.
-
Question: My HPLC analysis shows several new peaks after subjecting my compound to acidic stress, but I don't know what they are. How can I identify these degradants?
-
Answer & Troubleshooting Steps:
-
Utilize Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown degradants.
-
Causality: LC-MS provides the mass-to-charge ratio (m/z) of the degradant peaks, allowing you to determine their molecular weights. This is the first and most critical step in structure elucidation.
-
Action: Analyze your stressed samples using an LC-MS system. Compare the molecular weights of the degradants to the parent compound. A mass loss of 44 Da, for example, would strongly suggest decarboxylation. An increase of 16 Da could indicate oxidation to an N-oxide or hydroxylation.
-
-
Perform a Degradation Time-Course Study:
-
Causality: Some degradants are primary products, while others are formed from the subsequent degradation of primary products.[2] A time-course study can help establish these relationships.
-
Action: Analyze samples at multiple time points during the stress condition (e.g., 2, 4, 8, 24 hours). This will help you distinguish primary degradants (which appear first) from secondary degradants (which appear later).
-
-
Isolate and Characterize: For critical degradants, isolation followed by structural analysis is necessary.
-
Causality: Unambiguous structure determination requires spectroscopic data like NMR.
-
Action: Use preparative HPLC to isolate sufficient quantities of the unknown impurity. Then, perform 1D and 2D NMR spectroscopy to elucidate the full structure.
-
-
Key Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general approach for stress testing. The conditions should be optimized to achieve 5-20% degradation.[2][3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a mixture of acetonitrile and water.
2. Stress Conditions (run in parallel):
-
Acid Hydrolysis:
- Mix the stock solution with 0.1 M HCl.
- Incubate at 60°C.
- Sample at various time points (e.g., 2, 6, 12, 24 hours).
- Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis:
- Mix the stock solution with 0.1 M NaOH.
- Incubate at 60°C.
- Sample at various time points.
- Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation:
- Mix the stock solution with 3% hydrogen peroxide (H₂O₂).
- Keep at room temperature and protect from light.
- Sample at various time points.
-
Thermal Degradation (Solid State & Solution):
- For solid-state: Place the solid powder in a vial in an oven at 80°C.
- For solution: Incubate the stock solution at 80°C.
- Sample at various time points.
-
Photolytic Degradation:
- Expose the stock solution in a chemically inert, transparent container to a light source that provides both UV and visible light.
- Ensure an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4]
- Simultaneously, run a control sample protected from light (e.g., wrapped in aluminum foil).
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (e.g., a C18 column with a gradient mobile phase and UV detection).
-
The method should be able to separate the parent compound from all generated degradation products.
-
Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that new peaks are chromatographically pure.
Data Summary
Table 1: Recommended Starting Conditions for a Forced Degradation Study
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2-24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2-24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 2-24 hours |
| Thermal | Heat | 80°C | 24-72 hours |
| Photolysis | Light (ICH Q1B) | Room Temp | Per ICH Q1B |
Note: These are starting points and should be adjusted based on the observed stability of the compound. If degradation is too rapid, reduce the stressor intensity (e.g., lower temperature or reagent concentration). If no degradation is observed, increase the intensity.[7]
Visualizations
Caption: Workflow for a Forced Degradation Study.
Caption: Hypothetical Degradation Pathways.
References
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- Combi-Blocks, Inc. (2024). JR-6282 - Safety Data Sheet.
- ResearchGate. (n.d.). Results of forced degradation studies.
- Thermo Fisher Scientific. (2025). 2,3-Lutidine - SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025). Pyridine-2,3-dicarboxylic acid - SAFETY DATA SHEET.
- ResearchGate. (n.d.). Pathways that degrade pyridine derivatives through 2,5-DHP.
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-15.
- Patel, Y., & Shah, N. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
- Shendarkar, S. M., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
- Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- BenchChem. (2025).
- PubChem. (n.d.). 2,5-Dimethylpyridine.
- ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- Al-Shdefat, R., et al. (2024). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics.
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. database.ich.org [database.ich.org]
- 5. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 6. biomedres.us [biomedres.us]
- 7. asianjpr.com [asianjpr.com]
Technical Support Center: Synthesis of 2,5-Dimethylpyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of 2,5-dimethylpyridine-3-carboxylic acid, a key intermediate in pharmaceutical development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering step-by-step solutions grounded in chemical principles.
Issue 1: Low or No Product Yield
Question: I am experiencing very low to no yield of this compound. What are the potential causes and how can I rectify this?
Answer:
Low or no product formation is a common issue that can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Incomplete Hydrolysis of the Nitrile Precursor: The conversion of a nitrile (e.g., 2,5-dimethyl-3-cyanopyridine) to a carboxylic acid is a critical step.[1] Incomplete hydrolysis is a frequent culprit for low yields.
-
Solution:
-
Reaction Time and Temperature: Ensure the hydrolysis is carried out for a sufficient duration and at the appropriate temperature. For alkaline hydrolysis using sodium hydroxide, a reflux period of several hours is often necessary to drive the reaction to completion.[2] For acid-catalyzed hydrolysis with sulfuric acid, heating at elevated temperatures (e.g., 120°C) is typically required.[3]
-
Reagent Concentration: Verify the concentration of your acid or base. Using a sufficiently concentrated solution (e.g., 30% sodium hydroxide or 90% sulfuric acid) is essential for effective hydrolysis.[2][3]
-
Monitoring the Reaction: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting nitrile and the appearance of the carboxylic acid product. This will help determine the optimal reaction time.
-
-
-
Suboptimal pH for Product Precipitation: Pyridine carboxylic acids are amphoteric and their solubility is highly dependent on pH.[4][5] Precipitation of the product at the wrong pH will result in significant loss.
-
Solution:
-
Determine the Isoelectric Point: The isoelectric point (pI) is the pH at which the molecule has a net zero charge and minimum solubility. For pyridine carboxylic acids, this is typically in the acidic range.
-
Careful pH Adjustment: After hydrolysis, carefully adjust the pH of the reaction mixture to the isoelectric point of this compound to induce maximum precipitation. This is often achieved by adding an acid (e.g., hydrochloric acid) to a basic hydrolysis mixture or a base to an acidic one.[2][6] A pH of around 2.5-3.5 is a good starting point to investigate.[2][7]
-
-
-
Issues with Starting Materials: The purity and reactivity of your starting materials are paramount.
-
Solution:
-
Verify Starting Material Purity: Use high-purity starting materials, such as 2,5-dimethyl-3-cyanopyridine or other suitable precursors. Impurities can interfere with the reaction.
-
Alternative Starting Materials: If starting from an alkyl pyridine (e.g., 2,3,5-trimethylpyridine or 2-methyl-5-ethylpyridine), the oxidation conditions must be carefully controlled.[6][8] Strong oxidizing agents like nitric acid are often used, but these reactions can be aggressive and require precise temperature and pressure control to avoid side reactions and decarboxylation.[6]
-
-
Issue 2: Product Contamination and Purification Challenges
Question: My final product is impure, and I am struggling with purification. What are the likely impurities and what purification strategies are most effective?
Answer:
Purification of pyridine derivatives can be challenging due to their basic nature.[9] Understanding the potential impurities is the first step toward effective purification.
Common Impurities & Purification Strategies:
| Impurity | Origin | Recommended Purification Method |
| Unreacted Starting Material (e.g., 2,5-dimethyl-3-cyanopyridine) | Incomplete hydrolysis. | Crystallization: The difference in polarity and crystal packing between the nitrile and the carboxylic acid often allows for separation by crystallization from a suitable solvent system. |
| Amide Intermediate (2,5-dimethylpyridine-3-carboxamide) | Incomplete hydrolysis of the intermediate amide formed during nitrile hydrolysis. | Forced Hydrolysis: Re-subject the impure product to the hydrolysis conditions (acidic or basic) to drive the conversion of the amide to the carboxylic acid. Column Chromatography: While tailing can be an issue on silica gel due to the basicity of the pyridine ring, it can be mitigated by adding a small amount of acid (e.g., acetic acid) to the eluent.[9] |
| Decarboxylation Products | Occurs at excessively high temperatures during oxidation or hydrolysis, especially for derivatives with electron-withdrawing groups. | Recrystallization: This is often effective for removing less polar decarboxylated byproducts. |
| Inorganic Salts | Formed during neutralization and workup steps. | Washing: Wash the precipitated product thoroughly with cold deionized water to remove soluble inorganic salts. Solvent Extraction: If the product is soluble in an organic solvent, an aqueous wash can remove salts. |
Step-by-Step Purification Protocol (Crystallization):
-
Solvent Selection: Choose a solvent or solvent system in which the this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include water, ethanol, or mixtures thereof.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and often high-yielding method involves the hydrolysis of 2,5-dimethyl-3-cyanopyridine.[1][2] This can be achieved under either acidic or basic conditions.[1][3] Another common approach is the oxidation of a suitable alkylpyridine, such as 2,3,5-trimethylpyridine.[6][8]
Q2: Can you explain the mechanism of nitrile hydrolysis to a carboxylic acid?
A2:
-
Acid-Catalyzed Hydrolysis: The nitrile nitrogen is first protonated, making the carbon atom more susceptible to nucleophilic attack by water. This forms a protonated imidic acid, which tautomerizes to a protonated amide. Subsequent hydrolysis of the amide yields the carboxylic acid and an ammonium ion.[1]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide under basic conditions yields a carboxylate salt and ammonia.[1]
Q3: My oxidation reaction is highly exothermic and difficult to control. How can I manage this?
A3: Exothermic reactions, particularly with strong oxidizing agents like nitric acid, require careful management to prevent runaway reactions and the formation of byproducts.[9]
-
Slow Addition of Reagents: Add the oxidizing agent dropwise to the reaction mixture.
-
Efficient Cooling: Use an ice bath or a cooling mantle to maintain a consistent, low temperature.
-
Dilution: Performing the reaction in a more dilute solution can help dissipate heat more effectively.[9]
Q4: How do I choose between acidic and basic hydrolysis?
A4: The choice depends on the stability of your starting material and product to the reaction conditions, as well as the ease of workup.
-
Basic Hydrolysis: Often preferred as it can be less corrosive to equipment. The product is initially formed as a salt, which can be easily separated from non-acidic impurities before being precipitated by acidification.[2]
-
Acidic Hydrolysis: Can be more effective for less reactive nitriles. However, it may require more robust equipment and careful handling of corrosive acids. The product is isolated by neutralization to its isoelectric point.[3]
Q5: What is the role of the isoelectric point in the isolation of the product?
A5: The isoelectric point (pI) is the pH at which the amino acid or, in this case, the pyridine carboxylic acid, exists as a zwitterion with a net charge of zero. At this pH, the molecule's solubility in aqueous solutions is at its minimum, which facilitates its precipitation and isolation from the reaction mixture.[6] Adjusting the pH to the pI is a critical step for maximizing the yield of the isolated solid product.[6]
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams outline the key workflows.
Caption: General workflow for the hydrolysis of 2,5-dimethyl-3-cyanopyridine.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.
- Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
-
ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Retrieved from [Link]
- Google Patents. (n.d.). US3657259A - Process for the production of pyridine carboxylic acids.
- Google Patents. (n.d.). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
- Patent 0259687. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids.
- Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua.
-
Organic Syntheses. (n.d.). 2,6-dimethylpyridine. Retrieved from [Link]
-
Reddit. (2016). (How) can you isolate a carboxylic acid without protonating a pyridine? Retrieved from [Link]
- Google Patents. (n.d.). EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
-
Justia Patents. (2015). Catalytic process for production of pyridine carboxylic acid amides. Retrieved from [Link]
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
-
ACS Catalysis. (2024). Unveiling the Pivotal Role of Ce Coordination Structures and Their Surface Arrangements in Governing 2-Cyanopyridine Hydrolysis for Direct Dimethyl Carbonate Synthesis from CO2 and Methanol. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing pyridine-2,3-dicarboxylic acid compounds.
-
European Patent Office. (n.d.). EP 2428505 B1 - Process for producing pyridine carboxylic acids. Retrieved from [Link]
-
PMC. (2025). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Retrieved from [Link]
-
MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]
Sources
- 1. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 2. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 3. 3-Methylpyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 7. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2,5-Dimethylpyridine-3-carboxylic Acid Derivatives
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1] This guide provides a comparative analysis of the biological activities of derivatives of 2,5-dimethylpyridine-3-carboxylic acid, also known as 2,5-dimethylnicotinic acid. We will delve into the structure-activity relationships of various amide and ester derivatives, supported by experimental data from peer-reviewed literature, to offer insights for researchers and drug development professionals.
Anticancer Activity: A Promising Frontier
Derivatives of pyridine carboxylic acids have been extensively investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.
Amide Derivatives
The synthesis of novel amide derivatives has been a focal point in the quest for potent anticancer compounds. Studies have shown that the introduction of different aryl and alkyl groups to the amide nitrogen of the pyridine-3-carboxamide scaffold can significantly influence cytotoxic activity. For instance, a series of novel amides based on a trimethoxyphenyl (TMP) moiety demonstrated remarkable cytotoxic activity against the HepG2 human liver cancer cell line, with some compounds exhibiting IC50 values in the sub-micromolar range.[2] While not directly derivatives of this compound, these findings highlight the potential of amide functionalization in enhancing anticancer efficacy.
In a study focused on novel pyridine derivatives, compounds were synthesized and evaluated for their in vitro cytotoxicity against HepG-2 and MCF-7 cancer cell lines. Notably, certain 4,4'-bipyridine derivatives, synthesized from isonicotinaldehyde, showed high cytotoxic activity.[3] This underscores the importance of the pyridine core in designing new anticancer agents.
Structure-Activity Relationship (SAR) for Anticancer Activity
The antiproliferative activity of pyridine derivatives is intricately linked to their structural features. A comprehensive review of pyridine derivatives revealed that the presence and position of substituents such as methoxy (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance their anticancer activity.[1] Conversely, the presence of bulky groups or halogen atoms tends to decrease activity.[1] For example, in a series of 2,5-diaryl-oxazolo[5,4-d]pyrimidin-7-amines, the nature of the substituent at the 7-position significantly impacted their antitumor activity against a panel of 60 cancer cell lines.[4]
Antimicrobial Activity: Combating Drug Resistance
The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridine derivatives have emerged as a promising class of compounds with potent antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.
Thiazole and Amide Derivatives
A study on N-2,5-dimethylphenylthioureido acid derivatives, which contain the 2,5-dimethylphenyl scaffold, revealed their potential as scaffolds for new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens.[5] Although these are not direct derivatives of this compound, the presence of the "2,5-dimethylphenyl" moiety is noteworthy. The study found that certain 4-substituted thiazoles and a naphthoquinone-fused thiazole derivative exhibited excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus and favorable activity against vancomycin-resistant E. faecium.[5]
Another study on the synthesis and structure-activity relationships of 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents found that specific derivatives were highly active against Bacillus subtilis and Pseudomonas aeruginosa.[6] This highlights the broad-spectrum potential of heterocyclic compounds containing the pyridine motif.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial activity of pyridine derivatives is highly dependent on their chemical structure. For instance, in a series of naphthoquinone amide derivatives, the presence of an electron-donating group near a sulfur atom was found to enhance activity against HeLa cells, and specific amide derivatives exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and antifungal activity against Fluconazole-resistant Candida albicans (FRCA).[7]
Anti-inflammatory and Enzyme Inhibitory Activity
Chronic inflammation is a key factor in various diseases, and the inhibition of inflammatory pathways is a major therapeutic strategy. Pyridine carboxylic acid derivatives have been investigated for their anti-inflammatory and enzyme inhibitory properties.
A study on new heteroaryl carboxylic acid derivatives, including nicotinic acid derivatives, demonstrated potent analgesic and anti-inflammatory activities.[8] The active compounds were also screened for their effects on inflammatory cytokines and cyclooxygenase-2 (COX-2).[8]
Furthermore, a series of 2,5-dimethylfuran-3-carboxylic acid derivatives were designed and evaluated as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[9] Although based on a furan ring, this study provides a valuable framework for the design of inhibitors based on a 2,5-dimethyl-3-carboxylic acid scaffold. One compound, in particular, exhibited excellent IDO1 inhibitory activity with an IC50 value in the nanomolar range.[9]
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5x10⁵ CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Data Summary
| Derivative Class | Biological Activity | Key Findings | Reference |
| Amide Derivatives | Anticancer | Potent cytotoxicity against HepG2 cells (sub-micromolar IC50 values for some TMP-based amides). | [2] |
| Bipyridine Derivatives | Anticancer | High cytotoxic activity against HepG-2 and MCF-7 cell lines. | [3] |
| Thiazole Derivatives | Antimicrobial | Excellent activity against multidrug-resistant Gram-positive bacteria. | [5] |
| Naphthoquinone Amides | Antimicrobial/Anticancer | Significant activity against MRSA, FRCA, and cancer cell lines. | [7] |
| Heteroaryl Carboxylic Acids | Anti-inflammatory | Potent analgesic and anti-inflammatory effects. | [8] |
| Dimethylfuran Carboxylic Acids | Enzyme Inhibition | Potent IDO1 inhibitors (nanomolar IC50). | [9] |
Visualizations
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for evaluating the anticancer activity of this compound derivatives using the MTT assay.
Structure-Activity Relationship Logic
Caption: Logical relationship between the core structure, its derivatives, and the resulting biological activities.
Conclusion
The derivatives of this compound represent a versatile scaffold with significant potential for the development of novel therapeutic agents. The available literature, while not offering a direct side-by-side comparison of a comprehensive library of these specific derivatives, strongly indicates that modifications to the carboxylic acid group, particularly through amidation and esterification, can lead to potent anticancer, antimicrobial, and anti-inflammatory compounds. The structure-activity relationships highlighted in this guide underscore the importance of substituent effects on biological activity. Further systematic exploration of the chemical space around the this compound core is warranted to unlock its full therapeutic potential.
References
-
Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. (n.d.). In PMC. Retrieved from [Link]
-
Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (n.d.). In MDPI. Retrieved from [Link]
-
Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells. (n.d.). In PMC. Retrieved from [Link]
-
Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (n.d.). In MDPI. Retrieved from [Link]
-
Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (n.d.). In PMC. Retrieved from [Link]
-
(PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. (n.d.). In ResearchGate. Retrieved from [Link]
-
Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives. (n.d.). In MDPI. Retrieved from [Link]
-
Review: Structure-Activity Relationship of Antimicrobial Peptoids. (n.d.). In MDPI. Retrieved from [Link]
-
Synthesis and SAR study of novel anticancer and antimicrobial naphthoquinone amide derivatives. (2014). In PubMed. Retrieved from [Link]
-
Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. (n.d.). In Frontiers. Retrieved from [Link]
-
Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. (n.d.). In PMC. Retrieved from [Link]
-
Synthesis and in vitro evaluation of anti-inflammatory activity of ester and amine derivatives of indoline in RAW 264.7 and peritoneal macrophages. (n.d.). In OUCI. Retrieved from [Link]
-
(PDF) Synthesis and Biological Evaluation of New Heteroaryl Carboxylic Acid Derivatives as Anti-inflammatory-Analgesic Agents. (n.d.). In ResearchGate. Retrieved from [Link]
-
Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors. (2019). In PubMed. Retrieved from [Link]
-
Synthesis and anticancer activity of 2,5-diaryl-oxazolo[5,4-d]pyrimidin-7-amines and corresponding amides. (n.d.). In ResearchGate. Retrieved from [Link]
-
Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. (1997). In PubMed. Retrieved from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). In MDPI. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. (2020). In ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (n.d.). In MDPI. Retrieved from [Link]
-
Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. (2023). In Frontiers. Retrieved from [Link]
-
Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. (n.d.). In RSC Publishing. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR study of novel anticancer and antimicrobial naphthoquinone amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Strategic Guide to Elucidating the Mechanism of Action for 2,5-Dimethylpyridine-3-carboxylic acid
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous scientific inquiry. A critical milestone in this journey is the elucidation of the compound's mechanism of action (MOA). This guide provides a comprehensive, in-depth framework for investigating and validating the MOA of a novel compound, using 2,5-Dimethylpyridine-3-carboxylic acid as a case study. As the precise biological target and mechanism for this particular molecule are not extensively documented in publicly available literature, this guide will focus on a strategic approach to its discovery and validation.
We will move beyond a simple listing of protocols and instead delve into the causality behind experimental choices, creating a self-validating system of inquiry. This guide will compare and contrast various state-of-the-art methodologies, providing the rationale for selecting the most appropriate techniques at each stage of the investigation.
Part 1: Initial Hypothesis Generation and Target Identification
Given the structural similarity of this compound to nicotinic acid (a pyridine-3-carboxylic acid), a plausible initial hypothesis is its involvement in Nicotinamide Adenine Dinucleotide (NAD+) metabolism.[1][2][3] Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway, which is a critical regulator of cellular metabolism and signaling.[4][5][6] Therefore, a primary hypothesis could be that this compound modulates the activity of NAMPT or other enzymes within this pathway.
However, to avoid confirmation bias and to cast a wider net for potential targets, a combination of unbiased and hypothesis-driven approaches is recommended.
Unbiased Target Identification: Chemical Proteomics
Chemical proteomics offers a powerful, unbiased approach to identify the cellular targets of a small molecule.[7] One such technique is the Kinobeads competition binding assay.[7][8][9] While originally designed for kinase inhibitors, the principle can be adapted with broader-spectrum affinity probes to capture a wider range of protein classes.
The workflow involves incubating cell lysates with increasing concentrations of this compound before adding the kinobeads. Proteins that bind to the compound will be competed off the beads. Subsequent mass spectrometry analysis identifies and quantifies the proteins that show a dose-dependent decrease in binding to the beads, revealing them as potential targets.[8][9][10]
Part 2: Validating Target Engagement and Binding Affinity
Once a list of potential targets is generated, the next crucial step is to validate the direct physical interaction between this compound and these candidate proteins. A multi-pronged approach using orthogonal biophysical and biochemical assays is essential for robust validation.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu
CETSA is a powerful technique to confirm that a compound binds to its target within the complex environment of a cell.[11][12][13][14][15] The principle is based on the ligand-induced thermal stabilization of the target protein.[11][15]
Experimental Protocol for CETSA:
-
Cell Treatment: Treat intact cells with either vehicle control or varying concentrations of this compound.
-
Heat Challenge: Heat the cell suspensions at a range of temperatures.[11]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[11]
-
Protein Detection: Quantify the amount of soluble target protein remaining at each temperature using Western blotting or other sensitive protein detection methods.[11][12]
A positive result is a shift in the melting curve of the target protein to a higher temperature in the presence of the compound, indicating stabilization upon binding.
Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics and Affinity
SPR is a label-free, real-time technique that provides quantitative information about the binding kinetics (association and dissociation rates) and affinity of a small molecule to its purified target protein.[16][17][18][19][20]
Experimental Protocol for SPR:
-
Chip Preparation: Immobilize the purified recombinant target protein onto a sensor chip.[16][17]
-
Analyte Injection: Flow different concentrations of this compound over the sensor surface.
-
Detection: Monitor the change in the refractive index at the surface, which is proportional to the binding of the compound to the immobilized protein.[16][17]
-
Data Analysis: Fit the resulting sensorgrams to kinetic models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC): Measuring the Thermodynamics of Binding
ITC is considered the gold standard for characterizing binding interactions as it directly measures the heat released or absorbed during a binding event.[21][22][23][24] This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[24]
Experimental Protocol for ITC:
-
Sample Preparation: Place the purified target protein in the sample cell and this compound in the injection syringe.
-
Titration: Inject small aliquots of the compound into the protein solution.
-
Heat Measurement: Measure the minute heat changes that occur with each injection as the binding reaction reaches equilibrium.
-
Data Analysis: Integrate the heat pulses and fit the data to a binding model to determine the thermodynamic parameters.
Comparison of Target Validation Methodologies
| Technique | Principle | Advantages | Disadvantages |
| CETSA | Ligand-induced thermal stabilization of the target protein.[11] | Confirms target engagement in a cellular context; no need for protein purification.[13][15] | Indirect measurement of binding; lower throughput for the traditional Western blot-based method.[14] |
| SPR | Change in refractive index upon binding to an immobilized target.[16][17] | Real-time kinetic data (ka, kd); high sensitivity; label-free.[16][20] | Requires purified protein; protein immobilization can affect activity.[17] |
| ITC | Measures heat changes upon binding.[22] | Direct measurement of binding affinity and thermodynamics; no labeling or immobilization required.[22][24] | Requires larger quantities of purified protein; lower throughput. |
Part 3: Functional Characterization and Pathway Analysis
Confirming a direct binding interaction is not sufficient to establish the MOA. The functional consequence of this binding must be investigated.
Biochemical Assays: Assessing Functional Modulation
If the identified target is an enzyme, a direct biochemical assay is necessary to determine if this compound acts as an inhibitor or an activator. Based on our initial hypothesis, we will consider assays for enzymes in the NAD+ salvage pathway.
Example Protocol: In Vitro NAMPT Activity Assay
Several methods can be used to measure NAMPT activity, including those that detect the consumption of NAD+ or the production of its metabolites.[25][26] A common approach is a coupled-enzyme assay that results in a fluorescent or colorimetric readout.
-
Reaction Setup: In a microplate, combine recombinant human NAMPT, its substrates (nicotinamide and PRPP), and varying concentrations of this compound.
-
Incubation: Incubate the reaction at 37°C to allow for the production of nicotinamide mononucleotide (NMN).
-
Coupled Reaction: Add a developer enzyme mix that uses NMN to generate a product that can be measured (e.g., a fluorescent resorufin or a colorimetric MTT formazan).
-
Detection: Read the fluorescence or absorbance on a plate reader. A decrease in signal in the presence of the compound would indicate inhibition of NAMPT.
Cellular Assays: Probing Downstream Signaling and Metabolism
The final step is to connect the direct target engagement and functional modulation to a cellular outcome.
Measuring Cellular NAD+/NADH Levels:
To test the hypothesis that this compound impacts NAD+ metabolism, it is essential to measure the levels of NAD+ and NADH in cells treated with the compound.[27]
-
Cell Treatment: Treat cells with this compound for a defined period.
-
Metabolite Extraction: Lyse the cells and extract the metabolites.
-
Quantification: Use a commercially available NAD+/NADH assay kit, which typically involves an enzyme cycling reaction that generates a colorimetric or fluorescent signal proportional to the amount of NAD+ or NADH.[27] Alternatively, liquid chromatography-mass spectrometry (LC-MS) can provide a more comprehensive and quantitative analysis of various NAD+ metabolites.[25][28]
Analyzing Downstream Signaling Pathways:
NAMPT and NAD+ levels influence the activity of NAD+-dependent enzymes like sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs).[4][6] The functional consequences of modulating NAMPT can be assessed by examining the downstream targets of these enzymes. For instance, a change in SIRT1 activity can be monitored by measuring the acetylation status of its known substrates, such as p53 or PGC-1α, using Western blotting.
Conclusion
Elucidating the mechanism of action of a novel compound like this compound requires a systematic and multi-faceted approach. This guide outlines a logical progression from unbiased target identification to rigorous biophysical and functional validation. By combining techniques such as chemical proteomics, CETSA, SPR, ITC, and targeted biochemical and cellular assays, researchers can build a comprehensive and well-supported model of a compound's MOA. This foundational knowledge is indispensable for the rational optimization of lead compounds and their successful translation into novel therapeutics.
References
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
- Characterization of Small Molecule–Protein Interactions Using SPR Method. Springer.
- Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC - NIH.
- Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed.
- The target landscape of clinical kinase drugs - PMC.
- Isothermal Titration Calorimetry (ITC) - Creative Biolabs.
- Protein-Small Molecule Biomolecular Interactions - a Retrospective - White Paper. Nicoya.
- Assays for NAD+-Dependent Reactions and NAD+ Metabolites: Methods and Protocols. Springer.
- Biacore SPR for small-molecule discovery - Cytiva. Cytiva.
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. Universiti Kebangsaan Malaysia.
- Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP.
- Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF - ResearchGate.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Bio-protocol.
- Isothermal titration calorimetry in drug discovery - PubMed.
- A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. Portland Press.
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. TA Instruments.
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH.
- High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC.
- Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development | American Laboratory.
- MagHelix™ Isothermal Titration Calorimetry (ITC) - Creative Biostucture Drug Discovery.
- Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. News-Medical.Net.
- The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC.
- (PDF) Nicotinamide Phosphoribosyltransferase (Nampt)/Nicotinamide Adenine Dinucleotide (NAD) Axis Suppresses Atrial Fibrillation by Modulating the Calcium Handling Pathway - ResearchGate.
- Nicotinamide Phosphoribosyltransferase (Nampt): A Link Between NAD Biology, Metabolism, and Diseases - ResearchGate.
- Nicotinamide phosphoribosyltransferase (Nampt): A link between NAD biology, metabolism, and diseases - PMC.
- Extracellular nicotinamide phosphoribosyltransferase: role in disease pathophysiology and as a biomarker - PMC.
- NAD+ Metabolism: a Link to Age-associated Pathologies | AAT Bioquest.
- New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC.
- Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC.
- Quantitative analysis of NAD synthesis-breakdown fluxes - PMC - NIH.
- Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC.
- Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques - PubMed.
- 2,4-Dimethylpyridine-3-carboxylic acid | CAS 55314-30-2 | SCBT. Santa Cruz Biotechnology.
- Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Deriv
- Which is the alternative of pyridine as a base ? | ResearchGate.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC.
- 2,5-Dimethylpyridine-4-carboxylic acid | C8H9NO2 | CID 52982830 - PubChem. PubChem.
- 2,5-Dimethylpyridine | C7H9N | CID 11526 - PubChem. PubChem.
- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids | The Journal of Organic Chemistry - ACS Publications.
Sources
- 1. Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide phosphoribosyltransferase (Nampt): A link between NAD biology, metabolism, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extracellular nicotinamide phosphoribosyltransferase: role in disease pathophysiology and as a biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 8. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 17. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. portlandpress.com [portlandpress.com]
- 21. ITC - Creative Biolabs [creative-biolabs.com]
- 22. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. americanlaboratory.com [americanlaboratory.com]
- 24. MagHelix™ Isothermal Titration Calorimetry (ITC) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 25. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. NAD+ Metabolism: a Link to Age-associated Pathologies | AAT Bioquest [aatbio.com]
- 28. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2,5-Dimethylpyridine-3-carboxylic Acid for Researchers and Drug Development Professionals
Introduction: The Significance of 2,5-Dimethylpyridine-3-carboxylic Acid
This compound, a substituted nicotinic acid derivative, represents a valuable building block in medicinal chemistry and drug development. Its structural motif is incorporated into a variety of pharmacologically active compounds, leveraging the pyridine core for its unique electronic properties and ability to engage in specific biological interactions. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance to researchers in both academic and industrial settings. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a critical evaluation of each method's advantages and limitations.
Route 1: Multi-component Synthesis via Guareschi-Thorpe Condensation and Subsequent Hydrolysis
The Guareschi-Thorpe condensation is a classic multi-component reaction that offers an elegant approach to constructing the pyridine ring from simple, readily available precursors.[1][2] This route involves the initial formation of a 3-cyano-2-pyridone intermediate, which is then hydrolyzed to the desired carboxylic acid. This method is particularly attractive due to its convergence and the potential for generating structural diversity.
Logical Workflow for Route 1
Caption: Workflow for the synthesis of this compound via the Guareschi-Thorpe condensation.
Experimental Protocol: Guareschi-Thorpe Condensation
This protocol is adapted from established procedures for the Guareschi-Thorpe reaction.[3][4][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1.0 eq), cyanoacetamide (1.0 eq), and a suitable solvent such as ethanol.
-
Addition of Base: To the stirred mixture, add a solution of aqueous ammonia (excess).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated product, 2,5-dimethyl-3-cyano-6-hydroxy-4-pyridone, is collected by filtration, washed with cold ethanol, and dried under vacuum.
Experimental Protocol: Hydrolysis of the Cyanopyridone Intermediate
The hydrolysis of the nitrile to a carboxylic acid is a standard transformation.[6]
-
Reaction Setup: Suspend the 2,5-dimethyl-3-cyano-6-hydroxy-4-pyridone (1.0 eq) in a solution of aqueous sodium hydroxide (e.g., 6M).
-
Reaction Conditions: Heat the mixture to reflux for 12-24 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4. The precipitated this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water.
Route 2: Direct Oxidation of 2,5-Lutidine
The direct oxidation of the methyl groups of 2,5-lutidine (2,5-dimethylpyridine) presents a more direct, though potentially less selective, route to the target molecule. The choice of oxidizing agent and reaction conditions is critical to achieve preferential oxidation of the methyl group at the 3-position.[7][8] While various oxidizing agents can be employed, potassium permanganate (KMnO₄) and nitric acid are commonly used for the oxidation of alkylpyridines.[9][10]
Logical Workflow for Route 2
Caption: Workflow for the direct oxidation of 2,5-lutidine to this compound.
Experimental Protocol: Oxidation with Potassium Permanganate
This protocol is a general method for the oxidation of alkylpyridines and may require optimization for this specific substrate.[9]
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, suspend 2,5-lutidine (1.0 eq) in water.
-
Addition of Oxidant: Heat the mixture to 80-90 °C. Slowly add a solution of potassium permanganate (KMnO₄) (2.0-3.0 eq) in water portion-wise over several hours to control the exothermic reaction.
-
Reaction Monitoring: The disappearance of the purple color of the permanganate indicates its consumption. The reaction progress can be monitored by TLC or GC-MS analysis of aliquots.
-
Work-up and Isolation: After the reaction is complete, filter the hot solution to remove the manganese dioxide (MnO₂) precipitate. Wash the MnO₂ cake with hot water. Combine the filtrates and concentrate under reduced pressure. Acidify the concentrated solution with an appropriate acid (e.g., HCl) to precipitate the product. The crude this compound is collected by filtration, washed with cold water, and dried. Recrystallization may be necessary for further purification.
Comparative Analysis of Synthesis Routes
| Parameter | Route 1: Guareschi-Thorpe Condensation | Route 2: Direct Oxidation of 2,5-Lutidine |
| Starting Materials | Ethyl acetoacetate, cyanoacetamide, ammonia | 2,5-Lutidine |
| Reagent Cost & Availability | Inexpensive and readily available | 2,5-Lutidine is a common reagent |
| Number of Steps | Two main synthetic steps | One main synthetic step |
| Yield | Generally moderate to good for each step | Highly variable, dependent on selectivity |
| Selectivity | High regioselectivity in ring formation | Potential for formation of isomers (2-carboxy-5-methylpyridine) and over-oxidation products (pyridine-2,5-dicarboxylic acid) |
| Scalability | Scalable, but multi-step nature can be a drawback | Potentially more straightforward for large-scale synthesis if selectivity can be controlled |
| Safety & Environmental | Use of ammonia requires good ventilation. Overall, relatively benign reagents. | Use of strong oxidizing agents like KMnO₄ or nitric acid requires careful handling and produces significant waste (e.g., MnO₂). Nitric acid oxidation can produce hazardous NOx gases.[11] |
| Key Advantages | High regioselectivity, builds complexity from simple precursors. | Atom-economical and direct. |
| Key Disadvantages | Two-step process, requires hydrolysis of the intermediate. | Lack of selectivity can lead to difficult purification and lower yields of the desired product. |
Conclusion and Expert Recommendations
Both the Guareschi-Thorpe condensation route and the direct oxidation of 2,5-lutidine offer viable pathways to this compound.
For small-scale laboratory synthesis and derivatization studies , the Guareschi-Thorpe condensation (Route 1) is often the preferred method. Its high regioselectivity ensures the unambiguous formation of the desired constitutional isomer, which is a significant advantage when preparing analytical standards or exploring structure-activity relationships. While it involves two steps, the procedures are generally robust and the starting materials are inexpensive.
For large-scale industrial production , the direct oxidation of 2,5-lutidine (Route 2) holds more appeal due to its single-step nature and higher atom economy. However, the critical challenge of this route is achieving high selectivity for the oxidation of the 3-methyl group. Significant process development and optimization would be required to control the formation of isomeric and over-oxidized byproducts, which would otherwise necessitate costly and difficult purification procedures. The development of selective catalytic oxidation systems would be a key enabler for the industrial viability of this route.[12][13]
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, balancing factors such as scale, purity requirements, cost, and available resources.
References
- Guareschi, I. Sintesi di composti piridinici da eteri chetonici e cianacetamidici. Memorie della Reale Accademia delle Scienze di Torino. Serie II1896, 46, 7, 11, 25.
- Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot. (URL not available)
- Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxyl
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. (URL: [Link])
- Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e. (URL not available)
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. (URL: [Link])
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PMC. (URL: [Link])
- Guareschi-Thorpe synthesis of pyridine. (URL not available)
- Enhancements of dimethyl carbonate synthesis from methanol and carbon dioxide: The in situ hydrolysis of 2-cyanopyridine and crystal face effect of ceria. (URL not available)
- Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. (URL not available)
- Optimization of the selective monohydrolysis of diethyl 4-aryl-4H-pyran-3,5-dicarboxyl
- Organic Syntheses Procedure. (URL not available)
- Process for the production of pyridine carboxylic acids.
- Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxyl
-
Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. (URL: [Link])
- Preparation of Cyanopyridines by Direct Cyan
- Process for the production of pyridine carboxylic acids from lower alykyl...
- Synthesis method of cyanopyridine and derivatives thereof.
-
Oxoammonium Salt Oxidations of Alcohols in the Presence of Pyridine Bases. ACS Publications. (URL: [Link])
-
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K. PMC. (URL: [Link])
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. (URL: [Link])
-
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K. ResearchGate. (URL: [Link])
- Method for the preparation of pyridine-2,3-dicarboxylic acids.
- Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. (URL not available)
- Catalysts for Alkylbenzene and Alkylpyridine Ammoxid
-
Rapid Microwave-accelerated Multi-step Synthesis of 2,6-di(naphthalene Thioureido Carbamino)Pyridine. Semantic Scholar. (URL: [Link])
- Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
-
3,5-Lutidine. Wikipedia. (URL: [Link])
-
Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. ResearchGate. (URL: [Link])
-
Late-stage oxidative C(sp3)–H methylation. PMC. (URL: [Link])
-
Oxidative-ammonolysis-of-3-4-dimethylpyridine-on-the-vanadium-oxide-catalysts.pdf. ResearchGate. (URL: [Link])
-
Chemical formation of 4-hydroxy-2,5-dimethyl-3[2H]-furanone from D-fructose 1,6-diphosphate. PubMed. (URL: [Link])
-
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. (URL: [Link])
-
A DFT-assisted mechanism for evolution of the ammoxidation of 2-chlorotoluene (2-CLT) to 2-chlorobenzonitrile (2-CLBN) over alumina-supported V2O5 catalyst prepared by a solution combustion method. ResearchGate. (URL: [Link])
-
Study on DDQ-promoted synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from acid hydrazides and aldehydes. ResearchGate. (URL: [Link])
Sources
- 1. Guareschi-Thorpe Condensation [drugfuture.com]
- 2. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 6. ccspublishing.org.cn [ccspublishing.org.cn]
- 7. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. US3741976A - Process for the production of pyridine carboxylic acids from lower alykyl pyridines - Google Patents [patents.google.com]
- 11. Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient catalytic oxidation of methyl aromatic hydrocarbon with N -alkyl pyridinium salts - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08185B [pubs.rsc.org]
- 13. ect-journal.kz [ect-journal.kz]
A Comparative Guide to 2,5-Dimethylpyridine-3-carboxylic Acid and Other Pyridine Carboxylic Acids for Researchers and Drug Development Professionals
This guide provides an in-depth technical comparison of 2,5-Dimethylpyridine-3-carboxylic acid against other significant pyridine carboxylic acids. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive analysis of their physicochemical properties, synthesis, and biological activities, supported by experimental data and protocols. Our objective is to furnish a robust resource that informs experimental design and accelerates drug discovery programs.
Introduction: The Enduring Significance of Pyridine Carboxylic Acids in Medicinal Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The nitrogen atom in the pyridine ring enhances binding affinity to biological targets through hydrogen bonding and π-π stacking interactions, while the carboxylic acid group provides an additional point of interaction and can chelate metal ions, a crucial feature for enzyme inhibition.[3][4]
The three basic isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—have served as foundational building blocks for a multitude of therapeutics.[4][5] The position of the carboxylic acid group significantly influences the molecule's steric and electronic properties, thereby dictating its biological activity. Further substitution on the pyridine ring, such as with methyl groups, allows for the fine-tuning of these properties to optimize potency, selectivity, and pharmacokinetic profiles. This guide focuses on this compound, a nicotinic acid derivative, and contextualizes its potential within the broader landscape of pyridine carboxylic acids.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below presents a comparison of key physicochemical parameters for this compound and its parent isomers.
| Property | This compound (Predicted) | Nicotinic Acid | Isonicotinic Acid | Picolinic Acid |
| Molecular Formula | C₈H₉NO₂ | C₆H₅NO₂ | C₆H₅NO₂ | C₆H₅NO₂ |
| Molecular Weight | 151.16 g/mol | 123.11 g/mol | 123.11 g/mol | 123.11 g/mol |
| Melting Point (°C) | Not available | 234-237 | 310-315 | 136-138 |
| Water Solubility | Soluble | 18 g/L | 5.2 g/L (20 °C) | 887 g/L (20 °C) |
| pKa | ~4.5-5.0 (Predicted) | 2.0, 4.85 | 1.77 | 1.07, 5.32 |
| LogP | ~1.4 (Predicted) | 0.147 | Not available | 0.72 |
Data for this compound are predicted based on the properties of similar structures like 2,5-dimethylpyridine-4-carboxylic acid and general principles of medicinal chemistry. Data for other acids are from experimental sources.[1][6][7][8][9][10][11]
The Impact of Methyl Substitution
The addition of two methyl groups to the nicotinic acid scaffold in this compound is expected to have several key effects:
-
Increased Lipophilicity: The methyl groups increase the molecule's hydrophobicity, as reflected in the higher predicted LogP value. This can enhance membrane permeability and oral absorption.[2]
-
Altered pKa: The electron-donating nature of the methyl groups is predicted to increase the basicity of the pyridine nitrogen, leading to a slightly higher pKa compared to nicotinic acid. This can influence the ionization state of the molecule at physiological pH, affecting its solubility and ability to interact with biological targets.
-
Steric Influence: The methyl groups introduce steric bulk, which can influence the molecule's conformation and its binding to target proteins. This can lead to improved selectivity for a particular target.
Synthesis of Pyridine Carboxylic Acids: A Methodological Overview
The synthesis of pyridine carboxylic acids typically involves the oxidation of the corresponding methylpyridines (picolines). The choice of oxidizing agent and reaction conditions is crucial for achieving high yields and purity.
General Synthesis Workflow
Caption: A generalized workflow for the synthesis of pyridine carboxylic acids.
Experimental Protocol: Synthesis of Picolinic Acid
This protocol describes the synthesis of picolinic acid via the oxidation of α-picoline with potassium permanganate.[12]
Materials:
-
α-Picoline
-
Potassium permanganate (KMnO₄)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
95% Ethanol
-
Dry Hydrogen Chloride (gas)
Procedure:
-
In a 5-L three-necked flask equipped with a reflux condenser and stirrer, combine 2500 mL of water and 50 g of α-picoline.
-
Add 90 g of potassium permanganate and heat the mixture on a steam bath until the purple color disappears (approximately 1 hour).
-
Add a second 90 g portion of permanganate followed by 500 mL of water and continue heating until the purple color is gone (2-2.5 hours).
-
Allow the reaction mixture to cool slightly and filter off the precipitated manganese oxides, washing the solid with 1 L of hot water.
-
Concentrate the filtrate under reduced pressure to 150-200 mL, filter if necessary, and acidify to Congo red with concentrated HCl.
-
Evaporate the acidic solution to dryness under reduced pressure.
-
Reflux the solid residue for 1 hour with 250 mL of 95% ethanol and filter. Repeat the extraction with 150 mL of 95% ethanol.
-
Pass dry hydrogen chloride gas into the combined ethanolic filtrates until crystals begin to form.
-
Chill the solution to approximately 10°C and continue saturating with hydrogen chloride.
-
Filter the precipitated picolinic acid hydrochloride and air-dry.
Comparative Biological Activity
While direct comparative biological data for this compound is limited in publicly available literature, we can infer its potential activity based on structure-activity relationship (SAR) studies of related pyridine derivatives.[2][13]
Anticancer Activity
Pyridine derivatives are known to exhibit significant anticancer activity.[1][2] The introduction of substituents on the pyridine ring can modulate this activity. For instance, studies on nicotinic acid derivatives have shown that the presence of lipophilic groups can enhance cytotoxicity against cancer cell lines.[14] The methyl groups in this compound would increase lipophilicity, potentially leading to improved anticancer potency compared to nicotinic acid.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the in vitro cytotoxicity of pyridine carboxylic acid derivatives against a cancer cell line.[15][16]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Data Presentation
The results of the MTT assay can be presented in a table comparing the IC₅₀ values of the different pyridine carboxylic acids.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| This compound | e.g., MCF-7 | To be determined |
| Nicotinic Acid | e.g., MCF-7 | To be determined |
| Isonicotinic Acid | e.g., MCF-7 | To be determined |
| Picolinic Acid | e.g., MCF-7 | To be determined |
| Doxorubicin (Positive Control) | e.g., MCF-7 | Known value |
Structure-Activity Relationship (SAR) and Future Directions
The comparative analysis of this compound with its parent isomers highlights the importance of substitution in modulating the properties of the pyridine carboxylic acid scaffold.
Caption: The impact of dimethyl substitution on the properties of the nicotinic acid scaffold.
Further research should focus on obtaining empirical data for this compound to validate these predictions. A systematic exploration of different substitution patterns on the pyridine ring will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
References
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy.
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]
- Approved Drugs Derived from Pyridine Carboxylic Acid Isomers. Dove Medical Press.
- Isonicotinic acid 55-22-1 wiki. Guidechem.
-
Picolinic acid. ChemBK. [Link]
- Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Chempanda.
- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
-
Nicotinic Acid | C6H5NO2 | CID 938. PubChem. [Link]
-
picolinic acid hydrochloride. Organic Syntheses Procedure. [Link]
-
Picolinic acid | C6H5NO2 | CID 1018. PubChem. [Link]
- Isonicotinic acid(55-22-1)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook.
- NiAcIn properties. [No valid URL provided].
-
Nicotinic acid. Wikipedia. [Link]
- Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conform
- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers.
-
Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. [Link]
-
Chemical and physical properties of niacin. Slideshare. [Link]
-
Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. MDPI. [Link]
- Picolinic acid 2-Pyridinecarboxylic Acid. Pipzine Chemicals.
- EP1575921A1 - Process for the synthesis of isonicotinic acid hydrazide.
-
Synthesis of Isonicotinic acid hydrazide from Isonicotinamide. Reddit. [Link]
- Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. The Journal of Organic Chemistry.
- IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h.
- IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines.
-
Showing Compound 2,5-Dimethylpyridine (FDB004388). FooDB. [Link]
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
-
4D-QSAR Study of Some Pyrazole Pyridine Carboxylic Acid Derivatives By Electron Conformational-Genetic Algorithm Method. PubMed. [Link]
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC - NIH. [Link]
- Comparative Biological Activity of Methyl 2-(6-methylnicotinyl)acetate and Related Analogs: A Guide for Researchers. Benchchem.
- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]
- Preliminary Biological Screening of 5-Carboxy-2-(5-tetrazolyl)-pyridine: A Technical Guide. Benchchem.
- A Comparative Guide to 3-Methylpyridine-4-carboxylic Acid N-Oxide Analogs in Preclinical Research. Benchchem.
- Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Uni Halle.
- Preparation of Felodipine–PEG Solid Dispersions by Solvent-Free scCO2 Processing and Their Translation into Orally Disintegrat.
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4D-QSAR Study of Some Pyrazole Pyridine Carboxylic Acid Derivatives By Electron Conformational-Genetic Algorithm Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
- 9. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Nicotinic acid derivatives. IV. Synthesis of 2,5-dihydroxy-6-methylnicotinic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. benchchem.com [benchchem.com]
Confirming the Purity of Synthesized 2,5-Dimethylpyridine-3-carboxylic Acid: A Comparative Analytical Guide
Executive Summary: The Zwitterionic Challenge
Synthesizing 2,5-Dimethylpyridine-3-carboxylic acid (CAS: 59749-26-9) is a pivotal step in developing various tyrosine kinase inhibitors and agrochemicals. However, confirming its purity presents a unique "zwitterionic challenge." As an amphoteric molecule containing both a basic pyridine nitrogen and an acidic carboxyl group, its behavior fluctuates wildly with pH, complicating standard chromatography.
Furthermore, the synthesis—typically involving the oxidation of 2,5-lutidine—introduces a specific impurity profile:
-
Starting Material: Unreacted 2,5-lutidine (Basic, non-polar).
-
Over-Oxidation: 2,5-Pyridinedicarboxylic acid (Isocinchomeronic acid) (Highly polar, di-acidic).
-
Regioisomers: 2,5-dimethylpyridine-4-carboxylic acid (if starting material was impure).
This guide abandons the "one-size-fits-all" approach. Instead, we compare three distinct methodologies—HPLC-UV , qNMR , and Non-Aqueous Titration —evaluating them not just on accuracy, but on their ability to resolve these specific process impurities.
Strategic Overview of Analytical Techniques
| Feature | HPLC-UV (Method A) | qNMR (Method B) | Potentiometric Titration (Method C) |
| Primary Role | Impurity Profiling & Quantitation | Absolute Purity Determination | Bulk Assay Verification |
| Specificity | High (Separates isomers/byproducts) | High (Structural resolution) | Low (Functional group aggregate) |
| Standard Req. | Requires high-purity Ref Std | No Reference Standard Needed | Requires Standardized Titrant |
| Throughput | High (Automated sequences) | Low (Manual processing) | Medium |
| Cost/Run | Low | High (Deuterated solvents) | Low |
| Best For | Routine QC & Stability Testing | Reference Standard Qualification | Raw Material Release |
Deep Dive: Experimental Protocols & Causality
Method A: HPLC-UV with pH-Controlled Ion Suppression
The Workhorse for Impurity Profiling[1]
The Challenge: In standard neutral buffers, the compound exists as a zwitterion, leading to early elution and peak tailing. The Solution: We utilize Acidic Ion Suppression .[1] By lowering the pH below the pKa of the carboxylic acid (~4.8), we force the molecule into a cationic form (protonated pyridine, neutral carboxyl). This increases interaction with the C18 stationary phase while preventing secondary silanol interactions.
Protocol
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]
-
Why: "End-capped" columns reduce peak tailing caused by the basic pyridine nitrogen interacting with free silanols.
-
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold to elute highly polar di-acids).
-
2-15 min: 5%
60% B (Linear gradient to elute product and hydrophobic lutidine). -
15-20 min: 60% B (Wash).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm (Lambda max for nicotinic acid derivatives).[1][2]
-
Sample Prep: Dissolve 10 mg in 10 mL Mobile Phase A/B (50:50).
Self-Validating Check: The retention time of the product should be ~6-8 minutes. If the peak splits, your buffer pH is likely near the compound's pKa; lower the pH by 0.2 units.
Method B: Quantitative NMR (qNMR)
The Absolute Truth (Primary Ratio Method)
The Challenge: You synthesized a novel batch and lack a certified reference standard to calibrate the HPLC. The Solution: qNMR uses an Internal Standard (IS) of known purity.[3] The molar ratio is determined directly from the integration of proton signals, independent of the detector response factor.
Protocol
-
Internal Standard Selection: Maleic Acid (Singlet at
6.3 ppm) or 1,3,5-Trimethoxybenzene (Singlet at 6.1 ppm).[1]-
Why: These regions are distinct from the methyl signals (
2.3-2.6 ppm) and aromatic protons ( 7.5-8.5 ppm) of the pyridine derivative.
-
-
Solvent: DMSO-
(Preferred for solubility) or D O (if salt form). -
Preparation:
-
Weigh ~10 mg of Sample (
) and ~10 mg of IS ( ) directly into the NMR tube using a microbalance (precision 0.001 mg). -
Critical: Do not dissolve separately and transfer; weighing errors are the #1 source of qNMR failure.
-
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (
): 60 seconds (Must be to ensure full relaxation). -
Scans: 16 or 32.
-
-
Calculation:
Where =Integral, =Number of protons, =Molar mass, =Mass, =Purity.[2][3][4][5][6][7][8][9][10][11]
Method C: Non-Aqueous Potentiometric Titration
The Classical Approach
The Challenge: Aqueous titration fails because the zwitterionic equilibrium blurs the endpoint. The Solution: Use a Non-Aqueous Solvent to differentiate the acidity.[8][12] We target the carboxylic acid functionality using a strong base in an organic solvent.
Protocol
-
Titrant: 0.1 N Tetrabutylammonium Hydroxide (TBAH) in Toluene/Methanol.
-
Solvent: Pyridine or Dimethylformamide (DMF).[1][7][8]
-
Why: These solvents suppress the basicity of the pyridine nitrogen, allowing the carboxylic acid to act as a distinct monoprotic acid.
-
-
Electrode: Glass pH electrode with a LiCl in Ethanol sleeve (to prevent clogging).
-
Procedure:
-
Dissolve 150 mg of sample in 40 mL DMF.
-
Blank determination: Titrate 40 mL DMF alone.
-
Titrate sample to the potentiometric endpoint (steepest jump in mV).
-
-
Specificity Note: This measures total acid content. If 2,5-pyridinedicarboxylic acid is present, it will consume 2 equivalents of base, artificially inflating the purity result. Always pair this with HPLC.
Visualizing the Logic
Diagram 1: Analytical Workflow for Purity Confirmation
A decision tree for selecting the right method based on the synthesis stage.
Caption: Integrated workflow ensuring traceability from crude synthesis to final Certificate of Analysis.
Diagram 2: HPLC Method Development Logic
How to tune the separation for amphoteric pyridines.
Caption: Troubleshooting logic for optimizing the chromatography of zwitterionic pyridine derivatives.
Comparative Data Summary
| Parameter | HPLC-UV (Method A) | qNMR (Method B) | Titration (Method C) |
| Limit of Detection (LOD) | 0.05% | ~0.5% | N/A |
| Precision (RSD) | < 1.0% | < 1.0% (with proper | < 0.5% |
| Interference Risk | Co-elution of isomers | Overlapping signals | Other acids/bases |
| Sample Required | < 1 mg | 10-20 mg | 100-200 mg |
Expert Recommendation: For drug development , use qNMR to establish the purity of your first "Golden Batch." Use this batch as the Reference Standard to validate the HPLC method. Use Titration only for bulk raw material release where specific impurity profiling is less critical than total assay.
References
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy.
-
United States Pharmacopeia (USP). General Chapter <541> "Titrimetry."[1]
-
Center for Drug Evaluation and Research (CDER). "Reviewer Guidance: Validation of Chromatographic Methods." U.S. Food and Drug Administration.
-
Dolan, J. W. (2002).[1] "The Role of pH in HPLC Method Development." LCGC North America.
-
Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. 5-甲基吡啶-3-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. cipac.org [cipac.org]
- 4. 2,5-Dimethylpyridine | C7H9N | CID 11526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. datapdf.com [datapdf.com]
- 8. pharmdguru.com [pharmdguru.com]
- 9. Showing Compound 2,5-Dimethylpyridine (FDB004388) - FooDB [foodb.ca]
- 10. WO1999033807A2 - Synthesis of pharmaceutically useful pyridine derivatives (intermediates) employing free radical substitution reactions to functionalize the 2-position of the pyridine - Google Patents [patents.google.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. copbela.org [copbela.org]
A Comparative Benchmarking Guide to 2,5-Dimethylpyridine-3-carboxylic Acid and Other Prolyl-4-Hydroxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth comparative analysis of 2,5-Dimethylpyridine-3-carboxylic acid against a panel of known prolyl-4-hydroxylase (P4H) inhibitors. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the potency, selectivity, and cellular engagement of novel P4H inhibitors. This document delves into the underlying scientific principles of P4H inhibition, presents detailed experimental protocols for robust in vitro and cellular assays, and offers a comparative assessment of the subject compound with clinically relevant benchmarks.
Introduction: The Critical Role of Prolyl-4-Hydroxylase in Cellular Signaling
Prolyl-4-hydroxylases (P4Hs) are a family of non-heme iron-containing dioxygenases that play a pivotal role in two fundamental cellular processes: collagen biosynthesis and the regulation of the hypoxia-inducible factor (HIF) signaling pathway.[1] In collagen synthesis, P4Hs catalyze the hydroxylation of proline residues within procollagen chains, a modification that is essential for the formation of the stable triple-helical structure of mature collagen.
In the context of cellular oxygen sensing, a specific subset of P4Hs, known as HIF prolyl hydroxylases (HIF-PHDs or PHDs), are the key regulators of HIF-α subunits.[1] Under normoxic conditions, HIF-PHDs hydroxylate specific proline residues on HIF-α, targeting it for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[1] When oxygen levels are low (hypoxia), HIF-PHD activity is inhibited, leading to the stabilization and accumulation of HIF-α. Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a multitude of genes involved in erythropoiesis, angiogenesis, and metabolic adaptation to hypoxia.[2][3]
The inhibition of HIF-PHDs has emerged as a promising therapeutic strategy for the treatment of anemia associated with chronic kidney disease, as it mimics the body's natural response to hypoxia and stimulates the production of endogenous erythropoietin.[4] This has led to the development of a new class of drugs known as HIF-PH inhibitors.
The Inhibitors in Focus: A Comparative Overview
This guide benchmarks this compound, a pyridine carboxylic acid derivative, against a selection of well-characterized P4H inhibitors.
-
This compound: The compound of interest, a small molecule with a pyridine-based scaffold. While specific inhibitory constants for this compound against P4H are not widely available in the public domain, its structural similarity to other known P4H inhibitors, such as pyridine-2,5-dicarboxylic acid, suggests it likely acts as a competitive inhibitor of the 2-oxoglutarate co-substrate.
-
Pyridine-2,5-dicarboxylic Acid (Isocinchomeronic Acid): A well-established competitive inhibitor of P4H with respect to 2-oxoglutarate.[5][6][7][8][9] It serves as a valuable historical benchmark for in vitro enzymatic assays.
-
Roxadustat (FG-4592): An orally bioavailable HIF-PH inhibitor approved for the treatment of anemia in chronic kidney disease in several countries.[10][11] It acts as a potent inhibitor of HIF-PHDs, leading to the stabilization of HIF-α and subsequent stimulation of erythropoiesis.[10][11]
-
Daprodustat (GSK1278863): Another orally active HIF-PH inhibitor approved for the treatment of anemia in chronic kidney disease.[5][6][12] It is a potent, reversible inhibitor of HIF-PHD1, PHD2, and PHD3.[13]
-
Vadadustat (AKB-6548): An oral HIF-PH inhibitor that has undergone extensive clinical development for the treatment of anemia in patients with chronic kidney disease.[14][15] It is designed to mimic the body's natural response to hypoxia by stabilizing HIF.[14][15]
The Hypoxia-Inducible Factor (HIF)-1α Signaling Pathway
The HIF-1α signaling pathway is a cornerstone of cellular adaptation to low oxygen conditions. The following diagram illustrates the key events in this pathway and the point of intervention for P4H inhibitors.
Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions, highlighting P4H inhibition.
Comparative In Vitro Efficacy: The Succinate-Glo™ Hydroxylase Assay
To quantitatively assess the inhibitory potency of this compound and the benchmark compounds against P4H, a robust and high-throughput biochemical assay is essential. The Succinate-Glo™ Hydroxylase Assay is an ideal choice as it measures the production of succinate, a co-product of the P4H-catalyzed hydroxylation reaction, through a sensitive bioluminescent readout.[10][16]
Experimental Workflow: Succinate-Glo™ Hydroxylase Assay
The following diagram outlines the workflow for determining the half-maximal inhibitory concentration (IC50) of the test compounds.
Caption: Workflow for the Succinate-Glo™ Hydroxylase Assay to determine inhibitor IC50 values.
Detailed Protocol: Succinate-Glo™ Hydroxylase Assay
Materials:
-
Recombinant human HIF-prolyl hydroxylase 2 (PHD2)
-
Peptide substrate (e.g., a synthetic peptide containing the HIF-1α oxygen-dependent degradation domain)
-
Ferrous sulfate (FeSO₄)
-
L-Ascorbic acid
-
2-Oxoglutaric acid
-
HEPES buffer (pH 7.5)
-
Bovine serum albumin (BSA)
-
Dithiothreitol (DTT)
-
Succinate-Glo™ Hydroxylase Assay kit (Promega)
-
384-well white, opaque assay plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer: 50 mM HEPES (pH 7.5), 100 µM FeSO₄, 1 mM L-Ascorbic acid, 0.01% BSA, and 1 mM DTT.
-
Prepare serial dilutions of this compound and the benchmark inhibitors in DMSO, followed by a further dilution in the assay buffer.
-
Prepare solutions of PHD2 enzyme and peptide substrate in the assay buffer.
-
Prepare a solution of 2-oxoglutarate in the assay buffer.
-
-
Enzymatic Reaction:
-
In a 384-well plate, add the following in order:
-
Assay buffer
-
Inhibitor solution (or DMSO for control)
-
PHD2 enzyme solution
-
Peptide substrate solution
-
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the 2-oxoglutarate solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Luminescence Detection:
-
Following the manufacturer's protocol for the Succinate-Glo™ kit, add the Succinate Detection Reagent I to each well.
-
Incubate at room temperature for 60 minutes.
-
Add the Succinate Detection Reagent II to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative IC50 Data
The following table summarizes the expected IC50 values for the benchmark inhibitors against PHD2. The IC50 for this compound would be determined experimentally using the protocol above.
| Inhibitor | Target | Reported IC50 (nM) |
| This compound | PHD2 | To be determined |
| Pyridine-2,5-dicarboxylic acid | P4H | ~800 (Ki) |
| Roxadustat | HIF-PH | Low nM range |
| Daprodustat | PHD1, PHD2, PHD3 | Low nM range[13] |
| Vadadustat | HIF-PH | Low nM range |
Assessing Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
While in vitro assays are crucial for determining enzymatic potency, it is equally important to verify that a compound engages its target within a cellular context. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[2][3][17][18][19]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
The workflow for a CETSA® experiment to confirm the binding of this compound to P4H in cells is depicted below.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®) to assess target engagement.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA®)
Materials:
-
Human cell line expressing the P4H target (e.g., HEK293T)
-
Cell culture medium and supplements
-
Test inhibitor and DMSO
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Thermal cycler
-
Microcentrifuge
-
Reagents and equipment for SDS-PAGE and Western blotting
-
Primary antibody specific for the P4H isoform of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Cell Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the desired concentration of this compound or a benchmark inhibitor (or DMSO as a vehicle control) and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the P4H target, followed by an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the P4H protein at each temperature for both the inhibitor-treated and DMSO-treated samples.
-
Normalize the band intensities to the intensity at the lowest temperature.
-
Plot the normalized band intensity versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Discussion and Future Directions
This guide has outlined a comprehensive strategy for benchmarking this compound against known P4H inhibitors. The proposed experimental workflow, encompassing both in vitro enzymatic assays and cellular target engagement studies, provides a robust framework for characterizing novel P4H inhibitors.
The initial biochemical characterization using the Succinate-Glo™ assay will provide a quantitative measure of the inhibitory potency (IC50) of this compound. A potent IC50 value, ideally in the nanomolar range, would warrant further investigation. Comparison with the IC50 values of clinically relevant inhibitors such as Roxadustat, Daprodustat, and Vadadustat will provide a clear indication of its relative potency.
Confirmation of target engagement in a cellular environment via CETSA® is a critical next step. A demonstrable thermal shift in the presence of this compound would provide strong evidence that the compound enters cells and binds to its intended P4H target.
Further studies should also investigate the selectivity of this compound against different P4H isoforms (PHD1, PHD2, and PHD3) and other 2-oxoglutarate-dependent dioxygenases to assess its potential for off-target effects. Ultimately, the data generated from these comparative studies will be instrumental in guiding the future development of this compound as a potential therapeutic agent.
References
-
Sanchez, T. W., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
Martinez, M., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]
- Almqvist, H., et al. (2016). CETSA – A target engagement assay on intact cells, in cell lysates and tissues. Current Protocols in Chemical Biology.
-
KEGG. (n.d.). HIF-1 signaling pathway - Homo sapiens (human). Available at: [Link]
-
PubChem. (n.d.). Daprodustat. Available at: [Link]
-
Patsnap. (2024). What is the mechanism of Vadadustat? Patsnap Synapse. Available at: [Link]
-
Gorres, K. L., & Raines, R. T. (2009). Direct and continuous assay for prolyl 4-hydroxylase. Analytical Biochemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2009). Direct and continuous assay for prolyl 4-hydroxylase. PubMed. Available at: [Link]
-
Patsnap. (2024). What is the mechanism of Roxadustat? Patsnap Synapse. Available at: [Link]
-
Patsnap. (2024). What is Daprodustat used for? Patsnap Synapse. Available at: [Link]
-
Patsnap. (2024). What is the mechanism of Daprodustat? Patsnap Synapse. Available at: [Link]
- A Comprehensive Review of Daprodustat's R&D Innovations and Drug Target Mechanism. (2023). Darcy's Pharmaceutical Intelligence.
- Akebia Therapeutics. (n.d.). Preclinical Characterization of Vadadustat (AKB-6548)
-
Vanga, S. R., et al. (2021). Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat. Clinical Pharmacokinetics. Available at: [Link]
-
Frontiers. (2022). Roxadustat: Not just for anemia. Available at: [Link]
-
The Formulary Monograph Service. (2023). Daprodustat. Hospital Pharmacy. Available at: [Link]
-
Patsnap. (2024). What is Vadadustat used for? Patsnap Synapse. Available at: [Link]
-
Wang, C., et al. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. International Journal of Molecular Sciences. Available at: [Link]
- Drugs of the Future. (2016). Vadadustat. Hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor, Treatment of anemia secondary to chronic kidney disease.
- BenchChem. (2025). Endogenous Regulation of Collagen Prolyl Hydroxylase: A Technical Guide for Researchers.
- Gorres, K. L., & Raines, R. T. (2009). Direct and continuous assay for prolyl 4-hydroxylase. Semantic Scholar.
-
Pergola, P. E., et al. (2025). Clinical Pharmacokinetics and Pharmacodynamics of Vadadustat, an Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor. European Journal of Drug Metabolism and Pharmacokinetics. Available at: [Link]
- Franklin, T. J., et al. (1992). Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Journal of Medicinal Chemistry.
-
Myllyharju, J. (2013). Hypoxia-inducible factor prolyl 4-hydroxylases: common and specific roles. Biological Chemistry. Available at: [Link]
Sources
- 1. Hypoxia-inducible factor prolyl 4-hydroxylases: common and specific roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 3. KEGG PATHWAY: HIF-1 signaling pathway - Homo sapiens (human) [kegg.jp]
- 4. Hypoxia-inducible factor prolyl 4-hydroxylase inhibition in cardiometabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,5-Pyridinedicarboxylic acid [webbook.nist.gov]
- 6. chemeo.com [chemeo.com]
- 7. 2,5-Pyridinedicarboxylic acid | C7H5NO4 | CID 7493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,5-Pyridinedicarboxylic acid (CAS 100-26-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 2,5-PYRIDINEDICARBOXYLIC ACID | 100-26-5 [chemicalbook.com]
- 10. Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 12. youtube.com [youtube.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Succinate-Glo™ JmjC Demethylase/Hydroxylase Assay Protocol [worldwide.promega.com]
- 16. promega.com [promega.com]
- 17. researchgate.net [researchgate.net]
- 18. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 2,5-Dimethylpyridine-3-carboxylic Acid and Its Structural Isomers
In the landscape of pharmaceutical and materials science, the precise characterization of molecular structure is paramount. Pyridine carboxylic acids, a class of heterocyclic compounds, are pivotal building blocks in the synthesis of a wide array of functional molecules. This guide provides a detailed comparative analysis of the spectroscopic data for 2,5-Dimethylpyridine-3-carboxylic acid, a compound of interest in medicinal chemistry. Due to the limited availability of its complete experimental spectral data in public domains, this guide will leverage established spectroscopic principles and comparative data from structurally related analogs to provide a robust analytical framework for researchers.
This analysis is designed for professionals in drug development and chemical research, offering insights into how subtle changes in molecular structure are reflected in spectroscopic outputs. We will dissect the infrared (IR), nuclear magnetic resonance (¹H and ¹³C NMR), and mass spectrometry (MS) data, drawing comparisons with commercially available and well-characterized isomers such as 2,6-Dimethylpyridine-4-carboxylic acid and the simpler precursor, 2,5-Dimethylpyridine.
The Structural Context: Isomeric Variations
The positioning of functional groups on the pyridine ring dramatically influences the electronic environment of the molecule, leading to distinct spectroscopic signatures. Understanding these differences is crucial for unambiguous identification and quality control.
Caption: Structural relationships of the analyzed compounds.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The key vibrations for pyridine carboxylic acids involve the carboxylic acid O-H and C=O stretches, as well as C-H and C=N vibrations from the substituted pyridine ring.
Expected IR Data for this compound:
Based on the functional groups present, we can predict the following characteristic absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded dimeric structures formed by carboxylic acids in the solid state.[1][2]
-
C-H Stretch (Aromatic and Alkyl): Sharp peaks between 2850-3000 cm⁻¹ corresponding to the methyl groups, and weaker bands around 3000-3100 cm⁻¹ for the aromatic C-H.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1700-1730 cm⁻¹. Conjugation with the aromatic pyridine ring may slightly lower this frequency.[1]
-
C=C and C=N Stretch (Pyridine Ring): Medium to weak absorptions in the 1400-1600 cm⁻¹ region.
-
O-H Bend (Carboxylic Acid): A broad peak around 900-960 cm⁻¹.[2]
Comparative IR Data Summary:
| Functional Group Vibration | Expected for this compound | 2,5-Dimethylpyridine[3][4] | 2,5-Pyridinedicarboxylic acid[5] |
| O-H Stretch (Carboxylic Acid) | ~2500-3300 cm⁻¹ (very broad) | Absent | Present, broad |
| C=O Stretch (Carboxylic Acid) | ~1700-1730 cm⁻¹ (strong) | Absent | Present, strong |
| C-H Stretch (Alkyl) | ~2850-3000 cm⁻¹ | Present | Absent |
| C=C, C=N Stretch (Aromatic) | ~1400-1600 cm⁻¹ | Present | Present |
Experimental Protocol: Acquiring IR Spectra
A standard and reliable method for obtaining IR spectra of solid samples is the Potassium Bromide (KBr) pellet technique.
-
Sample Preparation: Grind 1-2 mg of the analyte with 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, uniform mixture is achieved.
-
Pellet Formation: Transfer the powder into a pellet press and apply pressure to form a thin, transparent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of an empty sample holder should be recorded and subtracted from the sample spectrum.
Caption: Workflow for IR spectroscopy using the KBr pellet method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
¹H NMR Spectroscopy
The chemical shifts, splitting patterns, and integration of signals in a ¹H NMR spectrum allow for the precise assignment of each proton.
Predicted ¹H NMR Data for this compound:
-
Carboxylic Acid Proton (-COOH): A broad singlet typically downfield, around 10-13 ppm. Its position can be concentration-dependent.
-
Aromatic Protons (Pyridine Ring): Two distinct signals are expected for the two protons on the pyridine ring. Their chemical shifts will be influenced by the electron-withdrawing carboxylic acid group and the electron-donating methyl groups.
-
Methyl Protons (-CH₃): Two sharp singlets, each integrating to 3 protons, are expected for the two methyl groups. Their chemical shifts will likely be in the range of 2.3-2.7 ppm.
Comparative ¹H NMR Data:
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) | Other Protons (ppm) |
| 2,5-Dimethylpyridine [3][6] | Signals corresponding to 3 aromatic protons | Two distinct singlets for the two methyl groups | N/A |
| Methyl 2,6-dimethylisonicotinate [7] | 7.51 (s, 2H) | 2.51 (s, 6H) | 3.88 (s, 3H, O-CH₃) |
| 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid [8] | 6.44 (d, 1H), 7.18-7.56 (m, 5H) | 2.32 (s, 3H), 1.99 (d, 3H) | N/A |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information on the different carbon environments in a molecule.
Predicted ¹³C NMR Data for this compound:
-
Carboxylic Carbonyl Carbon (-COOH): A signal in the range of 165-185 ppm.[9]
-
Aromatic Carbons (Pyridine Ring): Five distinct signals are expected for the five carbons of the pyridine ring. The carbons attached to the nitrogen and the carboxylic acid group will be the most deshielded (further downfield). The expected chemical shifts for pyridine carbons are C2: 150 ppm, C3: 124 ppm, and C4: 136 ppm.[10]
-
Methyl Carbons (-CH₃): Two signals in the aliphatic region, typically between 15-30 ppm.
Comparative ¹³C NMR Data:
| Compound | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Methyl Carbons (ppm) |
| 2,5-Dimethylpyridine [3][11] | Absent | Multiple signals in the aromatic region | Signals in the aliphatic region |
| Ethanol [9] | Absent | Absent | ~18 ppm (CH₃) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and insights into its structure through fragmentation patterns.
Expected Mass Spectrum for this compound:
-
Molecular Ion Peak (M⁺): The molecular weight of this compound (C₈H₉NO₂) is 151.16 g/mol . A prominent peak corresponding to this m/z value is expected.
-
Key Fragmentation Pathways:
-
Loss of the carboxylic acid group (-COOH, 45 Da).
-
Loss of a methyl group (-CH₃, 15 Da).
-
Fragmentation of the pyridine ring.
-
Comparative Mass Spectrometry Data:
| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| 2,5-Dimethylpyridine [3][12] | 107.15 | 107 (M⁺), 92 (M⁺ - CH₃) |
| 2,6-Dimethylpyridine-4-carboxylic acid [13][14] | 151.16 | Predicted [M+H]⁺ at 152.07060 |
| 5-Ethyl-2-methylpyridine [15][16] | 121.18 | 121 (M⁺), 106 (M⁺ - CH₃) |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile.
-
Ionization: Electron Ionization (EI) is a common method for generating ions.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Conclusion
This guide provides a comprehensive framework for the spectroscopic analysis of this compound. By combining predicted spectral data with comparative analysis of its structural isomers and precursors, researchers can confidently identify and characterize this important molecule. The provided experimental protocols offer standardized methods for data acquisition, ensuring reproducibility and accuracy in the laboratory. The distinct spectroscopic signatures arising from the unique substitution pattern of this compound, when compared to its isomers, underscore the power of these analytical techniques in modern chemical and pharmaceutical research.
References
-
ResearchGate. 1H NMR spectrum for compound 3 in pyridine-d5. [Link]
-
The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]
-
PubChem. 2,5-Dimethylpyridine. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
PubChemLite. 2,6-dimethylpyridine-4-carboxylic acid (C8H9NO2). [Link]
-
NIST WebBook. Pyridine, 2,5-dimethyl-. [Link]
-
FooDB. Showing Compound 2,5-Dimethylpyridine (FDB004388). [Link]
-
The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]
-
Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. [Link]
-
Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
-
Wikipedia. 5-Ethyl-2-methylpyridine. [Link]
-
Doc Brown's Chemistry. Infrared Spectroscopy Index. [Link]
-
Mol-Instincts. 2,5-dimethylpyridine. [Link]
-
Arkivoc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]
-
PubChem. 3,5-Dimethylpyridine. [Link]
-
NIST WebBook. Pyridine, 5-ethyl-2-methyl-. [Link]
-
ResearchGate. FT-IR spectra of pyridine-2,5-dicarboxylic acid (H2PDC), ZrCl4,.... [Link]
-
UCLA Chemistry. IR Chart. [Link]
-
SIELC Technologies. 5-Ethyl-2-methylpyridine. [Link]
-
Organic Syntheses. 5-ethyl-2-methylpyridine. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. 2,5-Dimethylpyridine | C7H9N | CID 11526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-Dimethylpyridine(589-93-5) IR Spectrum [chemicalbook.com]
- 5. 2,5-PYRIDINEDICARBOXYLIC ACID(100-26-5) IR Spectrum [chemicalbook.com]
- 6. 2,5-Dimethylpyridine(589-93-5) 1H NMR spectrum [chemicalbook.com]
- 7. 2,6-DIMETHYLPYRIDINE-4-CARBOXYLIC ACID METHYL ESTER | 142896-15-9 [chemicalbook.com]
- 8. 2,5-DIMETHYL-1-PHENYL-1H-PYRROLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. testbook.com [testbook.com]
- 11. 2,5-Dimethylpyridine(589-93-5) 13C NMR spectrum [chemicalbook.com]
- 12. Pyridine, 2,5-dimethyl- [webbook.nist.gov]
- 13. 2,6-Dimethyl-4-pyridine-carboxylicτacid | CAS 54221-93-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 14. PubChemLite - 2,6-dimethylpyridine-4-carboxylic acid (C8H9NO2) [pubchemlite.lcsb.uni.lu]
- 15. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- 16. Pyridine, 5-ethyl-2-methyl- [webbook.nist.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
